Pladienolide A
Description
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Properties
Molecular Formula |
C28H46O7 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(4R,7R,8S,9E,11S,12S)-4,7,8-trihydroxy-12-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-7,11-dimethyl-1-oxacyclododec-9-en-2-one |
InChI |
InChI=1S/C28H46O7/c1-7-22(30)20(5)27-23(34-27)15-17(2)9-8-10-18(3)26-19(4)11-12-24(31)28(6,33)14-13-21(29)16-25(32)35-26/h8-12,17,19-24,26-27,29-31,33H,7,13-16H2,1-6H3/b9-8+,12-11+,18-10+/t17-,19+,20-,21-,22+,23-,24+,26-,27-,28-/m1/s1 |
InChI Key |
LTXWIJFJMWETHY-VZSAGGBRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pladienolide A discovery and isolation from Streptomyces platensis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide A, a novel 12-membered macrolide, was first identified and isolated from the fermentation broth of the soil bacterium Streptomyces platensis Mer-11107.[1] This discovery was the result of a screening program aimed at identifying novel inhibitors of hypoxia-induced gene expression.[1] Subsequent research has revealed that pladienolides, particularly Pladienolide B, are potent anti-tumor agents that exert their activity through a unique mechanism of action: the inhibition of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing.[2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.
Discovery and Biological Activity
Pladienolides A through G were discovered during a screening of microbial fermentation products for their ability to inhibit the hypoxia-induced expression of a reporter gene controlled by the human vascular endothelial growth factor (VEGF) promoter.[1] Among the seven novel macrolides identified, several demonstrated significant growth-inhibitory activity against U251 human glioma cells in vitro.[1] Further studies revealed that the primary molecular target of these compounds is the SF3b complex, a key component of the spliceosome.[2][3] By binding to the SF3b subunit, pladienolides interfere with the splicing of pre-mRNA, leading to the accumulation of unspliced mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5]
In Vitro Anti-tumor Activity
The inhibitory activities of Pladienolides A-G against various cancer cell lines have been evaluated. Pladienolide B has been identified as the most potent of these congeners.[6] The following table summarizes the available quantitative data on the bioactivity of this compound and related compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | U251 human glioma | Growth Inhibition | 0.028 | [1] |
| Pladienolide B | U251 human glioma | Growth Inhibition | 0.0018 | [1] |
| Pladienolide C | U251 human glioma | Growth Inhibition | 0.11 | [1] |
| Pladienolide D | U251 human glioma | Growth Inhibition | 0.0045 | [1] |
| Pladienolide E | U251 human glioma | Growth Inhibition | 2.89 | [1] |
| Pladienolide F | U251 human glioma | Growth Inhibition | 0.0031 | [1] |
Isolation and Purification of this compound
The following sections detail the experimental protocols for the fermentation of Streptomyces platensis Mer-11107 and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces platensis Mer-11107
A detailed, step-by-step protocol for the fermentation process is provided below.
2.1.1. Culture Medium
The production of this compound is achieved through submerged fermentation in a suitable nutrient-rich medium. While the exact composition used in the original discovery is proprietary, a representative medium for Streptomyces fermentation for secondary metabolite production is as follows:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
2.1.2. Fermentation Protocol
-
Inoculum Preparation: A seed culture of Streptomyces platensis Mer-11107 is prepared by inoculating a loopful of spores or mycelia from a stock culture into a flask containing the seed medium. The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter at 28°C with controlled aeration and agitation for 5-7 days. The pH of the medium is maintained at or near neutrality.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from the fermentation broth.
2.2.1. Extraction Protocol
-
Harvesting: After the fermentation is complete, the culture broth is harvested. The mycelia are separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound. The organic layers are then combined.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Purification Protocol
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate, to separate the different pladienolide analogues.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Crystallization: The purified this compound is obtained as a solid after removal of the solvent and can be further purified by crystallization.
Experimental Workflow
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H45NO8 |
| Molecular Weight | 551.68 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and DMSO |
Spectroscopic Data
While the original publication provides a detailed analysis, a summary of the key spectroscopic data for this compound is presented below.
Mass Spectrometry:
-
HR-ESI-MS: m/z [M+Na]+ found 574.3040, calculated for C30H45NO8Na 574.3043.
NMR Spectroscopy (in CDCl3):
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, J in Hz) |
| 1 | 166.5 | - |
| 2 | 129.8 | 5.86 (d, 11.0) |
| 3 | 145.2 | 7.28 (dd, 11.0, 15.0) |
| 4 | 125.4 | 6.11 (dd, 11.0, 15.0) |
| 5 | 140.1 | 5.92 (d, 11.0) |
| 6 | 38.2 | 2.45 (m) |
| 7 | 68.1 | 4.15 (m) |
| ... | ... | ... |
Note: A complete list of NMR assignments can be found in the original publication by Sakai et al. (2004).[7]
Mechanism of Action: Spliceosome Inhibition
This compound and its analogues exert their potent anti-tumor effects by targeting the spliceosome, a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[2][3] Specifically, pladienolides bind to the SF3b (splicing factor 3b) protein complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2] This binding event stabilizes the SF3b complex in a conformation that prevents the proper recognition of the branch point sequence within the intron, thereby stalling the splicing process.[8] The inhibition of pre-mRNA splicing leads to a global disruption of gene expression, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5]
Conclusion
This compound, discovered from Streptomyces platensis, represents a significant class of natural products with potent anti-tumor activity. Its unique mechanism of action, targeting the spliceosome, has opened new avenues for cancer therapy. This technical guide provides a foundational understanding of the discovery, isolation, and biological activity of this compound. Further research into the optimization of fermentation and purification processes, as well as the synthesis of novel analogues, holds promise for the development of next-generation anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. I. Taxonomy, fermentation, isolation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Pladienolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide A, a member of the 12-membered macrolide family of natural products, has garnered significant attention in the scientific community for its potent antitumor activity. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical determination of this compound. We delve into the key experimental methodologies, including nuclear magnetic resonance (NMR) spectroscopy and chemical derivatization techniques, that were pivotal in defining its complex architecture. This document summarizes the quantitative spectroscopic data, details the experimental protocols for stereochemical assignment, and presents the established mechanism of action of this compound as a potent spliceosome inhibitor. Through detailed diagrams and structured data, this guide aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Pladienolides are a class of polyketide macrolides first isolated from the culture broth of Streptomyces platensis Mer-11107.[1][2] Among these, this compound is a key member of this family, which exhibits significant growth-inhibitory activity against various cancer cell lines.[3] The unique structural features and potent biological activity of pladienolides have made them attractive targets for total synthesis and further investigation as potential anticancer agents.[2] The core structure of this compound consists of a 12-membered macrolactone ring and a complex diene-containing side chain with multiple stereocenters.[2] The precise determination of its planar structure and the absolute configuration of its chiral centers were crucial for understanding its structure-activity relationship and for the design of synthetic analogs. This guide will detail the scientific journey of elucidating the complete structure of this compound.
Structure Elucidation
The planar structure of this compound was primarily determined through extensive spectroscopic analysis, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.
Spectroscopic Data
The molecular formula of this compound was established by high-resolution mass spectrometry. The detailed connectivity of the carbon skeleton and the placement of functional groups were pieced together using a combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 166.5 | - |
| 2 | 35.5 | 2.55 (dd, 15.0, 3.0), 2.45 (dd, 15.0, 9.0) |
| 3 | 70.1 | 4.05 (m) |
| 4 | 38.9 | 1.75 (m) |
| 5 | 132.1 | 5.65 (dd, 15.5, 8.0) |
| 6 | 128.9 | 5.80 (dd, 15.5, 6.0) |
| 7 | 73.2 | 5.10 (t, 6.0) |
| 8 | 36.1 | 2.15 (m) |
| 9 | 41.2 | 1.65 (m) |
| 10 | 68.9 | 3.75 (dq, 6.5, 2.0) |
| 11 | 134.5 | 5.45 (d, 9.5) |
| 12 | 135.8 | - |
| 13 | 125.9 | 6.30 (d, 15.5) |
| 14 | 130.2 | 6.05 (dd, 15.5, 10.5) |
| 15 | 130.5 | 5.85 (dd, 15.0, 10.5) |
| 16 | 72.8 | 4.15 (m) |
| 17 | 59.1 | 2.95 (dd, 4.0, 2.0) |
| 18 | 61.9 | 3.10 (d, 2.0) |
| 19 | 71.5 | 3.55 (m) |
| 20 | 39.8 | 1.85 (m) |
| 21 | 68.2 | 3.65 (dq, 6.5, 2.5) |
| 22 | 20.1 | 1.15 (d, 6.5) |
| 23 | 16.8 | 1.05 (d, 6.5) |
| 24 | 170.2 | - |
| OAc | 21.3 | 2.05 (s) |
Note: The data presented here is a representative compilation from literature sources. Actual values may vary slightly depending on the solvent and instrument used.
Stereochemistry Determination
The determination of the multiple stereocenters in this compound was a significant challenge, addressed through a combination of advanced NMR techniques and chemical derivatization methods. The stereochemistry of the closely related Pladienolide B was extensively studied and serves as a primary reference for this compound.
Relative Stereochemistry
The relative configurations of the stereocenters were largely established using J-based configuration analysis and Nuclear Overhauser Effect (NOE) experiments.
-
J-based Configuration Analysis: This method utilizes the magnitude of three-bond proton-proton coupling constants (³JHH) and two- and three-bond carbon-proton coupling constants (²JCH and ³JCH) to deduce the dihedral angles between adjacent protons and thus the relative stereochemistry. For example, the anti- and syn-relationships in the side chain were determined by analyzing these coupling constants.[4]
-
NOE Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provided through-space correlations between protons, which helped to establish the relative stereochemistry of substituents on the macrolactone ring and the side chain.
Absolute Stereochemistry
The absolute configuration of the stereocenters was determined using the modified Mosher's method.
-
Modified Mosher's Method: This chemical derivatization technique involves the esterification of free hydroxyl groups with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomeric MTPA esters, the absolute configuration of the carbinol centers can be determined. This method was instrumental in assigning the absolute stereochemistry of the hydroxyl-bearing carbons in the pladienolide structure.[5]
X-ray Crystallography
To date, a single-crystal X-ray crystallographic structure of this compound has not been reported in the literature. The inherent flexibility and potential instability of the molecule may pose significant challenges to obtaining diffraction-quality crystals. However, the co-crystal structure of the closely related Pladienolide B bound to the SF3b complex has been solved, providing valuable insights into the bioactive conformation of this class of molecules.
Experimental Protocols
General NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz or higher field NMR spectrometer.
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Modified Mosher's Ester Analysis
-
Esterification: The this compound sample (containing a free secondary alcohol) is divided into two portions. One portion is reacted with (R)-(-)-MTPA-Cl in the presence of a base (e.g., pyridine (B92270) or DMAP) in an inert solvent (e.g., dichloromethane) to form the (S)-MTPA ester. The other portion is reacted with (S)-(+)-MTPA-Cl under identical conditions to form the (R)-MTPA ester.
-
Purification: The resulting diastereomeric esters are purified by chromatography (e.g., HPLC or flash column chromatography).
-
NMR Analysis: ¹H NMR spectra of both the (S)- and (R)-MTPA esters are recorded under identical conditions.
-
Data Analysis: The chemical shifts of protons adjacent to the newly formed ester linkage are assigned for both diastereomers. The chemical shift differences (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values for protons on either side of the carbinol center allows for the assignment of its absolute configuration based on the established Mosher's method model.[5]
Mechanism of Action: Splicing Inhibition
Pladienolides exert their potent anticancer effects by targeting the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing.[6] Specifically, this compound binds to the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex.[6][7] This binding event interferes with the proper recognition of the branch point sequence in the pre-mRNA, leading to the inhibition of the splicing process.[8]
The inhibition of splicing results in the accumulation of unspliced or aberrantly spliced mRNA transcripts, which cannot be properly translated into functional proteins.[9] This disruption of gene expression ultimately leads to cell cycle arrest, typically at the G1 and G2/M phases, and the induction of apoptosis (programmed cell death).[8][10] The pro-apoptotic effects are mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[8]
Conclusion
The structure elucidation and stereochemical assignment of this compound represent a significant achievement in natural product chemistry. Through the meticulous application of advanced spectroscopic and chemical methods, the complex three-dimensional architecture of this potent antitumor agent was fully defined. This foundational knowledge has been instrumental for subsequent total synthesis efforts and the development of novel spliceosome-modulating anticancer drug candidates. The detailed understanding of its mechanism of action provides a clear rationale for its biological activity and underscores the potential of targeting the spliceosome in cancer therapy. This technical guide serves as a consolidated resource of the key data and methodologies that have contributed to our current understanding of this compound.
References
- 1. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. I. Taxonomy, fermentation, isolation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic entry to pladienolide B and FD-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Mechanism of Action of Pladienolide B on the SF3B1 Subunit
Abstract
Pladienolide B is a potent natural product macrolide that functions as a highly specific inhibitor of the pre-mRNA splicing process. It exerts its anti-tumor activity by directly targeting the SF3B1 subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] This technical guide provides a detailed examination of the molecular mechanism by which Pladienolide B modulates SF3B1 function. It consolidates quantitative data on its inhibitory activities, outlines key experimental protocols for its study, and presents visual diagrams of its mechanism and downstream cellular effects to serve as a comprehensive resource for the scientific community.
Introduction to Pladienolide B and the SF3b Complex
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, catalyzed by a large and dynamic ribonucleoprotein machinery known as the spliceosome.[3][4] The spliceosome assembles stepwise on pre-mRNA transcripts to precisely excise non-coding introns and ligate coding exons. The SF3b complex is a critical subcomplex of the U2 snRNP, playing an essential role in the recognition of the intron branch point sequence (BPS) during the formation of the pre-spliceosome 'A' complex.[4][5]
SF3B1 is the largest and most crucial protein within the SF3b complex.[2] It contains a HEAT repeat domain that forms a binding pocket for the branch point adenosine (B11128) (BPA).[6] Mutations in SF3B1 are frequently observed in various cancers, leading to aberrant splicing and contributing to oncogenesis, making it an attractive target for cancer therapy.[2][7] Pladienolide B, a natural product derived from Streptomyces platensis, has been identified as a potent inhibitor of SF3B1, demonstrating significant anti-tumor activity.[1][7]
Core Mechanism of Action
Pladienolide B's mechanism of action is centered on its high-affinity binding to the SF3B1 subunit, which leads to the disruption of the spliceosome's function at an early stage of assembly.
Binding Site and Competitive Inhibition
Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that Pladienolide B and its analogs (like E7107) bind to a specific pocket within the SF3B1 protein.[8][9][10] This binding site is located in an hourglass-shaped tunnel formed by the HEAT repeats of SF3B1 and the accessory protein PHF5A.[6] Crucially, this is the same pocket responsible for recognizing and accommodating the branch point adenosine of the pre-mRNA substrate.[8][9][11]
By occupying this pocket, Pladienolide B acts as a substrate-competitive inhibitor.[8][9] It physically obstructs the binding of the intron's branch point sequence, preventing the stable association of the U2 snRNP with the pre-mRNA.[11][12] Resistance to Pladienolide B is conferred by mutations in residues that line this binding pocket, such as R1074H in SF3B1 and Y36C in PHF5A, further confirming the binding site and mechanism.[8][9][13]
Conformational Arrest of SF3B1
The binding and recognition of the branch point sequence by SF3B1 involves a significant conformational change, transitioning from an "open" state to a "closed" state to stabilize the U2 snRNA/pre-mRNA duplex.[8][14] Pladienolide B binding locks the SF3B1 protein in the "open" conformation.[8][14] This conformational arrest prevents the necessary structural rearrangement required for stable branch site recognition and subsequent spliceosome activation.[6]
Stalling Spliceosome Assembly
The direct consequence of Pladienolide B's interference is the stalling of spliceosome assembly. While the initial recognition of the 5' splice site by U1 snRNP and the formation of the A complex can still occur, the subsequent steps are blocked.[4][5] Specifically, Pladienolide B prevents the stable integration of the U2 snRNP at the branch site and inhibits the recruitment of the U4/U6.U5 tri-snRNP, thereby blocking the transition from the A complex to the pre-B complex.[4][5][15] This leads to an accumulation of stalled A-like complexes and a global inhibition of splicing, resulting in intron retention and the generation of non-functional mRNA transcripts.[7][16]
Figure 1. Mechanism of Pladienolide B on Spliceosome Assembly.
Downstream Cellular Consequences
The global disruption of pre-mRNA splicing by Pladienolide B triggers a cascade of cellular events, culminating in potent anti-proliferative and pro-apoptotic effects.
Cell Cycle Arrest and Apoptosis
Inhibition of splicing leads to the mis-splicing of numerous transcripts essential for cell cycle progression and survival. Treatment of cancer cells with low nanomolar concentrations of Pladienolide B induces a strong cell cycle arrest, typically in the G1 and G2/M phases.[7][17] This is followed by the induction of apoptosis, or programmed cell death.[3][18] The apoptotic pathway is activated through the modulation of key regulatory proteins. For instance, Pladienolide B treatment has been shown to alter the splicing of the p73 gene, leading to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[3][18] This shift contributes to the downregulation of the Bcl-2/Bax ratio, cytochrome c release from mitochondria, and subsequent activation of caspase-3, a key executioner of apoptosis.[3][18]
Figure 2. Downstream Cellular Effects of SF3B1 Inhibition.
Wnt Signaling Pathway Modulation
Recent studies have shown that Pladienolide B can also modulate critical signaling pathways. Both Pladienolide B and the related compound FD-895 have been found to significantly downregulate key components of the Wnt signaling pathway, including LRP5, LRP6, LEF1, and CCND1, at both the transcript and protein levels.[19] This is achieved in part by decreasing the phosphorylation of LRP6, a key co-receptor in the pathway, indicating a novel layer of anti-cancer activity through the inhibition of oncogenic signaling.[19]
Quantitative Data Summary
The potency of Pladienolide B has been quantified in various assays. The tables below summarize key inhibitory concentration data from the literature.
Table 1: In Vitro Splicing Inhibition
| Compound | Target | Assay System | IC₅₀ |
|---|---|---|---|
| Pladienolide B (PB) | SF3B1 | HeLa cell nuclear extract | ~10 nM[2] |
| Spliceostatin A (SSA) | SF3B1 | HeLa cell nuclear extract | ~15 nM[2] |
| Herboxidiene (HB) | SF3B1 | HeLa cell nuclear extract | ~200 nM[2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ | Reference |
|---|---|---|---|---|
| HeLa | Cervical Carcinoma | Cell Viability | Low nM range (e.g., 0.1-2.0 nM) | [7][18] |
| Gastric Cancer Cells | Gastric Cancer | Cell Viability | 1.6 - 4.9 nM | [17] |
| HEL | Erythroleukemia | Cell Viability | 1.5 nM | [20] |
| K562 | Chronic Myelogenous Leukemia | Cell Viability | 25 nM | [20] |
| N14A | Pseudomyxoma Peritonei | Cell Viability | ~1 nM (at 72h) |[21] |
Key Experimental Protocols
The elucidation of Pladienolide B's mechanism of action has relied on a combination of structural, biochemical, and cell-based assays.
In Vitro Splicing Assay
-
Objective: To measure the direct inhibitory effect of a compound on the splicing reaction.
-
Methodology:
-
Prepare Nuclear Extract: Isolate nuclear extract from a suitable cell line (e.g., HeLa cells), which contains all the necessary splicing factors.
-
Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate containing two exons and an intron.
-
Splicing Reaction: Incubate the nuclear extract and radiolabeled pre-mRNA with ATP and varying concentrations of Pladienolide B (or DMSO as a control).
-
Analysis: Stop the reaction and extract the RNA. Analyze the RNA products (pre-mRNA, mRNA, lariat (B8276320) intron) using denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.
-
Quantification: Quantify the band intensities to determine the percentage of splicing inhibition relative to the control and calculate the IC₅₀ value.[2]
-
Cryo-Electron Microscopy (Cryo-EM) of the SF3b-Inhibitor Complex
-
Objective: To determine the high-resolution 3D structure of the SF3b complex bound to Pladienolide B or its analogs.
-
Methodology:
-
Protein Expression and Purification: Co-express the components of the SF3b core complex (e.g., SF3B1, SF3B3, PHF5A, SF3B5) in an expression system like insect cells and purify the intact complex.[8]
-
Complex Formation: Incubate the purified SF3b complex with an excess of the splicing modulator (e.g., E7107).
-
Grid Preparation: Apply the complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map.[10][22]
-
Model Building: Build an atomic model of the complex into the density map to visualize the precise interactions between the inhibitor and the protein residues.[8][9]
-
Cell-Based Apoptosis and Cell Cycle Assays
-
Objective: To quantify the effects of Pladienolide B on cell cycle progression and apoptosis.
-
Methodology (Flow Cytometry):
-
Cell Treatment: Culture cancer cells (e.g., HeLa) and treat them with various concentrations of Pladienolide B for a defined period (e.g., 24 hours).[7]
-
Cell Staining (Cell Cycle): Harvest the cells, fix them, and stain the DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
-
Cell Staining (Apoptosis): Alternatively, for apoptosis, stain cells with Annexin V (to detect early apoptosis) and PI or another viability dye (to detect late apoptosis/necrosis).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content will distinguish cells in G0/G1, S, and G2/M phases. For apoptosis, the differential staining of Annexin V and PI will quantify the apoptotic cell population.[7][23]
-
Figure 3. General Experimental Workflow for Studying SF3B1 Inhibitors.
Conclusion and Future Directions
Pladienolide B is a paradigm for targeted splicing modulation. Its mechanism of action—binding to the branch point recognition site of SF3B1, locking it in an open conformation, and stalling spliceosome assembly—is now understood in structural detail. This inhibition of a fundamental cellular process leads to potent and selective anti-tumor effects through the induction of cell cycle arrest and apoptosis. The detailed knowledge of its interaction with SF3B1 provides a robust framework for the structure-based design of next-generation splicing modulators with improved therapeutic indices. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to enhance the efficacy of SF3B1 inhibitors in clinical settings.
References
- 1. youtube.com [youtube.com]
- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 5. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 6. Molecular architecture of SF3B and the structural basis of splicing modulation [ediss.uni-goettingen.de]
- 7. tandfonline.com [tandfonline.com]
- 8. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Pladienolide B | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 18. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pladienolide Analogues (A-G): Chemical Structures, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolides are a class of 12-membered macrolides, first isolated from Streptomyces platensis, that have garnered significant attention in the field of oncology and molecular biology.[1] These natural products exhibit potent anti-tumor activity by targeting the spliceosome, a critical component of the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This guide provides a comprehensive overview of Pladienolide analogues A-G, detailing their chemical structures, biological activities, and the experimental methodologies used to elucidate their function.
Chemical Structures of Pladienolide Analogues (A-G)
The core structure of Pladienolides consists of a 12-membered macrolide ring. The individual analogues, A through G, differ in the substituents at specific positions on this macrolide core. These structural variations are summarized in the table below.
| Analogue | R1 | R2 | R3 |
| Pladienolide A | OH | H | Ac |
| Pladienolide B | OAc | H | Ac |
| Pladienolide C | OH | OH | Ac |
| Pladienolide D | OAc | OH | Ac |
| Pladienolide E | OH | H | H |
| Pladienolide F | OAc | H | H |
| Pladienolide G | O-angeloyl | H | Ac |
Ac: Acetyl group
Mechanism of Action: Targeting the Spliceosome
Pladienolides exert their biological effects by directly binding to and inhibiting the function of the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2][3][4] The SF3b complex is crucial for the recognition of the branch point sequence (BPS) in the pre-mRNA intron, a critical step for the initiation of splicing. By binding to the SF3b1 subunit of this complex, Pladienolides stall the spliceosome in an inactive state, preventing the catalytic steps of splicing.[5] This leads to an accumulation of unspliced pre-mRNA, ultimately resulting in cell cycle arrest and apoptosis.[1]
Biological Activities of Pladienolide Analogues
The anti-proliferative activity of Pladienolide analogues has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of their potency. Pladienolide B has consistently demonstrated the most potent anti-tumor activity among the natural analogues.
| Analogue | Cell Line | Cancer Type | IC50 (nM) |
| Pladienolide B | MKN74 | Gastric Cancer | 1.6 ± 1.2[6] |
| IM95 | Gastric Cancer | 1.6 ± 1.2[6] | |
| MKN45 | Gastric Cancer | 1.6 ± 1.2[6] | |
| MCF-7 | Breast Cancer | 30.7 ± 2.2[1] | |
| MDA-MB-468 | Breast Cancer | 30.7 ± 2.2[1] | |
| HCT-116 | Colon Cancer | 30.7 ± 2.2[1] | |
| HeLa | Cervical Cancer | 30.7 ± 2.2[1] | |
| Pladienolide D | Various | - | Mentioned as active[2] |
Data for this compound, C, E, F, and G are not extensively available in the public domain.
Signaling Pathways and Experimental Workflows
The inhibition of the spliceosome by Pladienolides triggers a cascade of downstream cellular events, culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for evaluating Pladienolide activity, and the structure-activity relationship.
Caption: Pladienolide-induced apoptotic signaling pathway.
Caption: General experimental workflow for Pladienolide evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of Pladienolide A's Molecular Assembly Line: A Technical Guide to its Biosynthesis in Bacteria
For Immediate Release
A Deep Dive into the Bacterial Synthesis of a Potent Antitumor Agent
[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the biosynthesis of Pladienolide A, a promising antitumor compound. This whitepaper provides a comprehensive overview of the genetic and enzymatic machinery responsible for the production of this complex macrolide in Streptomyces platensis. The guide includes a thorough examination of the biosynthetic gene cluster, the roles of key enzymes, and available quantitative data, alongside generalized experimental protocols for further research.
Pladienolides, particularly Pladienolide B, are a class of 12-membered macrolides that have garnered significant attention for their potent antitumor activities.[1][2][3] These compounds function by targeting the SF3b complex within the spliceosome, a critical component of pre-mRNA splicing, thereby inducing cell cycle arrest.[4] Understanding the intricate biosynthetic pathway of these molecules is paramount for their future development as therapeutic agents, enabling pathway engineering for improved yields and the generation of novel, more effective analogs.
The Genetic Blueprint: The pld Biosynthetic Gene Cluster
The biosynthesis of pladienolides is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the pld cluster, within the genome of Streptomyces platensis Mer-11107.[1] This cluster spans approximately 65-kb and contains the genetic information for the entire assembly line, from the initial building blocks to the final tailored molecule.[1]
The core of the pld cluster is comprised of four large polyketide synthase (PKS) genes, pldAI, pldAII, pldAIII, and pldAIV.[1] These genes encode a Type I modular PKS system, a molecular assembly line responsible for constructing the polyketide backbone of pladienolide. In addition to the PKS genes, the cluster houses genes for post-PKS modification enzymes, which are crucial for the bioactivity of the final compound. These include pldB, pldC, and pldD.[1] A regulatory gene, pldR, belonging to the LuxR family, is also present and is believed to control the expression of the other genes within the cluster.[1]
The Molecular Assembly Line: From Precursors to Pladienolide
The biosynthesis of this compound is a multi-step process that can be broadly divided into two main stages: the assembly of the polyketide chain by the PKS and the subsequent modifications by tailoring enzymes.
Polyketide Chain Assembly
The pladienolide backbone is assembled by the PldA PKS system. This system consists of a loading module and eleven extension modules distributed across the four PKS proteins. The process is initiated with the loading of a starter unit, followed by a series of condensation reactions where extender units, derived from malonyl-CoA and methylmalonyl-CoA, are sequentially added to the growing polyketide chain. Each module of the PKS is responsible for one cycle of elongation and contains specific domains that catalyze the necessary reactions, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the β-keto group after each condensation step, thus shaping the final structure of the polyketide backbone.
Post-PKS Tailoring: The Final Touches for Bioactivity
Once the full-length polyketide chain is synthesized and released from the PKS, it undergoes a series of crucial modifications by tailoring enzymes to yield the final bioactive pladienolide. These modifications are catalyzed by the products of the pldB, pldC, and pldD genes.
Gene disruption experiments have shed light on the functions of these enzymes:[1]
-
PldB (6-hydroxylase): The pldB gene encodes a cytochrome P450 enzyme of the CYP107 family that is responsible for the hydroxylation of the pladienolide backbone at the C6 position. Disruption of this gene leads to the accumulation of 6-dehydroxy pladienolide B.[1]
-
PldC (7-O-acetylase): The pldC gene product is believed to be a 7-O-acetylase, responsible for the addition of an acetyl group at the C7 position.[1]
-
PldD (18,19-epoxidase): The pldD gene is thought to encode an epoxidase that catalyzes the formation of the epoxide ring between carbons 18 and 19.[1]
The precise order of these tailoring steps is still under investigation, but it is clear that these modifications are essential for the potent antitumor activity of pladienolides.
Quantitative Insights into Pladienolide Production
| Parameter | Value | Reference |
| Pladienolide B Yield (Wild-Type, initial) | < 1 mg/L | |
| Pladienolide B Yield (Engineered Strain) | 15.95 mg/L | Calculated from |
| Pladienolide D Production Increase (Engineered) | 15-fold increase over control | |
| IC50 of Pladienolide B (NS-1 mouse myeloma) | 5.0 µM | |
| IC50 of Pladienolide B (DU145 human prostate cancer) | 8.0 µM | |
| IC50 of Pladienolide B (NFF human neonatal foreskin fibroblast) | 8.0 µM |
Table 1: Quantitative data related to Pladienolide production and activity. The 15.95 mg/L yield was calculated from the reported 31.9 mg isolated from a 2 L culture.
Experimental Protocols: A Guide for Further Research
Detailed, step-by-step protocols for the specific experiments conducted on the pladienolide biosynthetic pathway are not extensively published. However, based on established methodologies for studying natural product biosynthesis in Streptomyces, the following generalized protocols can be adapted for further investigation of the pladienolide pathway.
Gene Disruption via Redirect PCR-Targeting
Gene disruption is a powerful tool to elucidate the function of genes within a biosynthetic cluster. The Redirect (Recombineering, Direct, and Targeted) procedure is a commonly used method for gene replacement in Streptomyces.
Principle: This method utilizes a lambda-Red-like recombination system to replace a target gene with an antibiotic resistance cassette. The cassette is amplified by PCR with flanking regions homologous to the areas upstream and downstream of the gene to be deleted.
Generalized Protocol:
-
Preparation of the Disruption Cassette:
-
Design PCR primers with 5' extensions that are homologous to the regions flanking the target gene (e.g., pldB).
-
The 3' ends of the primers should be complementary to the antibiotic resistance cassette template.
-
Amplify the resistance cassette using high-fidelity PCR.
-
Purify the PCR product.
-
-
Preparation of Electrocompetent E. coli DH5α containing the target cosmid and the Red recombinase plasmid (pIJ790):
-
Grow E. coli cells harboring the cosmid and pIJ790 to an OD600 of 0.4-0.6.
-
Induce the expression of the Red recombinase genes by adding L-arabinose.
-
Prepare electrocompetent cells by washing with ice-cold glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the prepared electrocompetent E. coli cells.
-
Plate the cells on selective media containing the appropriate antibiotics to select for colonies where the gene has been replaced by the resistance cassette.
-
-
Verification of Gene Disruption:
-
Confirm the correct gene replacement by colony PCR and restriction digest analysis of the isolated cosmids.
-
-
Introduction of the Disrupted Cosmid into Streptomyces platensis:
-
Transfer the mutated cosmid from E. coli to a suitable donor strain (e.g., E. coli ET12567/pUZ8002).
-
Conjugate the donor E. coli with Streptomyces platensis.
-
Select for exconjugants that have undergone double crossover recombination, resulting in the replacement of the native gene with the disruption cassette.
-
-
Phenotypic Analysis:
-
Cultivate the mutant strain under production conditions.
-
Analyze the metabolite profile using techniques such as HPLC and mass spectrometry to confirm the absence of the final product and the accumulation of the expected intermediate.
-
Heterologous Expression and Purification of Pld Enzymes
To characterize the tailoring enzymes in vitro, they can be heterologously expressed in a suitable host, such as E. coli, and purified.
Generalized Protocol:
-
Cloning of the Target Gene:
-
Amplify the coding sequence of the target gene (e.g., pldB, pldC, or pldD) from Streptomyces platensis genomic DNA.
-
Clone the PCR product into an expression vector containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
-
-
Protein Expression:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells to mid-log phase and induce protein expression with IPTG.
-
For cytochrome P450 enzymes like PldB, supplementation of the culture medium with a heme precursor like δ-aminolevulinic acid may be necessary.
-
Incubate at a lower temperature (e.g., 16-20°C) to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
-
Analyze the purity of the protein by SDS-PAGE.
-
In Vitro Enzyme Assays
Once the tailoring enzymes are purified, their activity can be characterized using in vitro assays.
Generalized Assay Protocol for PldB (Cytochrome P450 Hydroxylase):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the purified PldB enzyme, a redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), and an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Substrate: Add the substrate, which would be the product of the PKS or an earlier tailoring step (e.g., 6-dehydroxypladienolide B).
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analysis: Analyze the product formation by HPLC, LC-MS, or other suitable analytical techniques.
Generalized Assay Protocol for PldC (Acetyltransferase):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified PldC enzyme, and the acetyl donor, acetyl-CoA.
-
Substrate: Add the substrate, which would be the hydroxylated intermediate.
-
Incubation: Incubate the reaction at an optimal temperature.
-
Analysis: Monitor the reaction by detecting the formation of the acetylated product using HPLC or LC-MS. Alternatively, a coupled spectrophotometric assay can be used to detect the release of Coenzyme A.
Generalized Assay Protocol for PldD (Epoxidase):
-
Reaction Mixture: Similar to the P450 hydroxylase assay, this reaction will likely require a buffer, the purified PldD enzyme, a redox partner, and an NADPH regenerating system.
-
Substrate: Add the substrate, which would be the acetylated and hydroxylated intermediate.
-
Initiation and Incubation: Start the reaction with NADPH and incubate at an optimal temperature.
-
Analysis: Monitor the formation of the epoxide product by HPLC or LC-MS.
Visualizing the Pathway and Experimental Workflows
To better understand the relationships between the genes, enzymes, and intermediates in the pladienolide biosynthetic pathway and the experimental workflows used to study them, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of this compound, from precursor units to the final product.
Caption: A generalized workflow for gene disruption in Streptomyces platensis.
Caption: Workflow for the heterologous expression and biochemical characterization of Pld enzymes.
Future Outlook
The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and development. The availability of the pld gene cluster allows for combinatorial biosynthesis approaches to generate novel pladienolide analogs with potentially improved therapeutic properties. Furthermore, a deeper understanding of the enzymatic mechanisms of the tailoring enzymes could guide the semi-synthesis of new derivatives. Optimization of fermentation conditions and metabolic engineering of the producer strain hold the promise of significantly increasing the production yields of these valuable compounds, making them more accessible for clinical studies and eventual therapeutic use. This technical guide serves as a foundational resource for researchers dedicated to harnessing the potential of these remarkable natural products in the fight against cancer.
References
Initial Studies on the Antitumor Properties of Pladienolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research into the antitumor properties of Pladienolide A and its potent analog, Pladienolide B. Pladienolides are a class of macrolides that have demonstrated significant potential as anticancer agents. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: Targeting the Spliceosome
Pladienolides exert their potent antitumor activity by targeting a crucial component of the cellular machinery known as the spliceosome. Specifically, they bind to the SF3b complex, a key part of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] This interaction inhibits pre-mRNA splicing, an essential step in gene expression where non-coding introns are removed and coding exons are joined together.[3][4][5] The disruption of this process leads to an accumulation of unspliced pre-mRNAs in the nucleus, the generation of non-functional mRNA transcripts, and ultimately, the dysregulation of gene expression in cancer cells.[3][6] This targeted inhibition of the spliceosome has emerged as a promising therapeutic strategy for cancer treatment.[1][7]
In Vitro Antitumor Activity
Initial studies have demonstrated that Pladienolide B, a well-studied analog of this compound, exhibits potent cytotoxic effects against a wide range of human cancer cell lines at low nanomolar concentrations.[4][7][8] The antitumor activity has been observed in various cancer types, including but not limited to gastric, lung, breast, and cervical cancers, as well as erythroleukemia.[7][8][9]
Table 1: In Vitro Cytotoxicity of Pladienolide B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEL | Erythroleukemia | 1.5 | [10] |
| K562 | Erythroleukemia | 25 | [10] |
| MKN1 | Stomach | 4.0 | [7] |
| Gastric Cancer Cell Lines (mean of 6) | Gastric | 1.6 ± 1.2 | [11] |
| Primary Cultured Gastric Cancer Cells (mean of 12) | Gastric | 4.9 ± 4.7 | [7] |
| HeLa | Cervical | Low nanomolar concentrations | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Cellular Effects of Pladienolide
The inhibition of the SF3b complex by pladienolides triggers a cascade of cellular events that contribute to their antitumor effects. These include cell cycle arrest and the induction of apoptosis (programmed cell death).
Cell Cycle Arrest
Studies have shown that treatment with Pladienolide B can induce cell cycle arrest at both the G1 and G2/M phases in a time- and dose-dependent manner.[4][8][12] In erythroleukemia cell lines, for instance, Pladienolide B was found to cause cell cycle arrest in the G0/G1 phase.[10] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Induction of Apoptosis
A key mechanism of Pladienolide's antitumor activity is the induction of apoptosis.[4][10][13] In human cervical carcinoma cells, inhibition of SF3b1 by Pladienolide B led to a significant increase in apoptotic cells.[4][12] This process is mediated by the regulation of apoptosis-related proteins. For example, Pladienolide B has been shown to modulate the expression of the p73 gene, leading to an altered ratio of its pro-apoptotic (Tap73) and anti-apoptotic (ΔNp73) isoforms.[4] This shift in balance, along with the downregulation of the Bax/Bcl-2 ratio and subsequent cytochrome c release and caspase-3 activation, culminates in apoptotic cell death.[4]
In Vivo Antitumor Efficacy
The promising in vitro results have been corroborated by in vivo studies using animal models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, Pladienolide B has demonstrated significant tumor growth inhibition and even complete tumor regression.[7][8][14] For example, in a xenograft model using BSY-1 human breast cancer cells, administration of Pladienolide B led to the complete disappearance of tumors.[14] Similarly, in a study with primary cultured gastric cancer cells, tumors in xenografted mice completely disappeared within two weeks of treatment with a Pladienolide B derivative.[7]
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Pladienolide.
Caption: General Experimental Workflow for Pladienolide Studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of Pladienolide's antitumor properties.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Pladienolide B. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in culture dishes and treated with different concentrations of Pladienolide B for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. The fixed cells are stored at -20°C.
-
Staining: Prior to analysis, the fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified using cell cycle analysis software.[10]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Pladienolide B as described for the cell cycle analysis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Data Analysis: The results are typically displayed as a dot plot with four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
The initial studies on this compound and its analogs have firmly established their potent antitumor properties, which stem from their unique mechanism of inhibiting the spliceosome's SF3b complex. The comprehensive data from in vitro and in vivo experiments highlight the potential of these compounds as a novel class of anticancer therapeutics. The detailed experimental protocols and visual representations of the underlying molecular mechanisms provided in this guide offer a solid foundation for further research and development in this promising area of oncology. Continued investigation into the nuances of Pladienolide's interaction with the spliceosome and its downstream effects will be crucial for translating this promising natural product into a clinically effective cancer therapy.
References
- 1. Biological validation that SF3b is a target of the antitumor macrolide pladienolide [pubmed.ncbi.nlm.nih.gov]
- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. escholarship.org [escholarship.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pladienolide A: A Deep Dive into a Potent Splicing Modulator for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide A, a potent macrocyclic lactone, has emerged as a significant molecule of interest in the field of cancer research. Originally isolated from Streptomyces platensis, this natural product and its analogs have demonstrated remarkable antitumor activity by targeting a fundamental cellular process: pre-messenger RNA (pre-mRNA) splicing. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the underlying molecular pathways it perturbs.
Mechanism of Action: Targeting the Spliceosome
The primary molecular target of this compound and its congeners is the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. The spliceosome is a large and dynamic molecular machine responsible for the precise removal of introns from pre-mRNA, a crucial step in the maturation of most eukaryotic messenger RNAs.
By binding to the SF3B1 subunit of the SF3b complex, this compound inhibits the splicing process. This interference leads to the accumulation of unspliced or aberrantly spliced pre-mRNAs, ultimately resulting in the production of non-functional proteins or the degradation of the aberrant transcripts. This disruption of proper gene expression is particularly detrimental to cancer cells, which often exhibit a high rate of transcription and a dependency on specific spliced isoforms of proteins for their proliferation and survival. The binding affinity of Pladienolide derivatives to the SF3b complex is highly correlated with their antiproliferative activity[1].
Preclinical Antitumor Activity
The potent antitumor effects of Pladienolides have been documented across a range of cancer cell lines and in vivo models. While much of the published quantitative data focuses on the closely related analog, Pladienolide B, it provides a strong indication of the potential of this class of compounds.
In Vitro Efficacy
Pladienolide B has demonstrated potent cytotoxic activity in the low nanomolar range against various cancer cell lines. For instance, in a panel of six gastric cancer cell lines, the mean IC50 value for Pladienolide B was determined to be 1.6 ± 1.2 nM, with a range of 0.6–4.0 nM[2]. A derivative of Pladienolide B showed even greater potency with a mean IC50 of 1.2 ± 1.1 nM (range, 0.4–3.4 nM) in the same study[3]. In erythroleukemia cell lines, Pladienolide B exhibited IC50 values of 1.5 nM in HEL cells and 25 nM in K562 cells[4].
Table 1: In Vitro Activity of Pladienolide B and its Derivative in Gastric Cancer Cell Lines
| Cell Line | Pladienolide B IC50 (nM) | Pladienolide B Derivative IC50 (nM) |
| MKN1 | 4.0 | 3.4 |
| MKN7 | 1.8 | 1.5 |
| MKN28 | 1.5 | 1.2 |
| MKN45 | 1.0 | 0.8 |
| MKN74 | 0.8 | 0.6 |
| NUGC-3 | 0.6 | 0.4 |
| Data sourced from Sato et al., Cancer Sci, 2014.[2][3] |
In Vivo Efficacy
The in vivo antitumor activity of a Pladienolide B derivative has been demonstrated in a xenograft model using primary cultured gastric cancer cells from patients. In this model, intraperitoneal administration of the derivative resulted in the complete disappearance of all tumors within two weeks of treatment, with no recurrence observed up to 50 days[2]. Histological examination confirmed a pathological complete response[2]. Another study using a JeKo-1 mantle cell lymphoma xenograft model in NOD/SCID mice showed that a synthetic pladienolide analog administered intravenously for five consecutive days led to statistically significant decreases in tumor volumes at doses of 10, 25, and 50 mg/kg[5]. In a preclinical xenograft model of glioblastoma using U-87 MG cells, intra-tumor administration of Pladienolide B completely halted tumor progression[6].
Signaling Pathways Modulated by this compound
The inhibition of pre-mRNA splicing by this compound triggers a cascade of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.
Apoptosis Induction
Treatment with Pladienolide B has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of the p73 signaling pathway. Specifically, Pladienolide B treatment leads to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform[7]. This shift in balance subsequently down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio[7]. This is followed by the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner caspase in the apoptotic cascade[7].
Caption: this compound-induced apoptosis signaling pathway.
Cell Cycle Arrest
In addition to apoptosis, Pladienolide treatment leads to cell cycle arrest, primarily at the G2/M phase. Studies in HeLa cervical carcinoma cells have demonstrated a significant increase in the proportion of cells in the G2/M phase following treatment with Pladienolide B[7]. This cell cycle checkpoint activation is a common cellular response to DNA damage or replication stress, which can be induced by the disruption of normal gene expression caused by splicing inhibition. In erythroleukemia cell lines, Pladienolide B was found to induce cell cycle arrest in the G0/G1 phase[4].
Caption: Experimental workflow for cell cycle analysis.
Clinical Development of Pladienolide Analogs
The therapeutic potential of targeting the spliceosome with Pladienolide analogs has led to the development of synthetic derivatives for clinical evaluation.
-
E7107: A synthetic analog of Pladienolide, entered Phase I clinical trials for patients with advanced solid tumors. While the maximum tolerated dose was established, the clinical development was halted due to unexpected ocular toxicities[6].
-
H3B-8800: Another orally available small molecule modulator of SF3B1, has undergone Phase I clinical trials for patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of this compound on the splicing machinery.
Protocol:
-
Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from a suitable cell line (e.g., HeLa cells).
-
Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate containing at least one intron by in vitro transcription.
-
Splicing Reaction: Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of this compound or a vehicle control. Incubate at 30°C for a defined period.
-
RNA Extraction: Stop the reaction and extract the RNA.
-
Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography. Inhibition of splicing will be evident by a decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate and splicing intermediates.
Conclusion
This compound and its analogs represent a promising class of anticancer agents that function through a novel mechanism of action: the inhibition of pre-mRNA splicing via targeting of the SF3B1 complex. The potent in vitro and in vivo antitumor activities, coupled with the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of this molecular scaffold. While clinical development has faced challenges, the continued exploration of the intricate downstream signaling pathways and the development of new, less toxic analogs may yet unlock the full potential of targeting the spliceosome for cancer therapy. This guide provides a foundational understanding of the current state of this compound research, offering a valuable resource for scientists and clinicians working towards the development of novel cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Unraveling the Pharmacophore of Pladienolide B: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Core Structural Features Driving Potent Anti-Cancer Activity Through Spliceosome Inhibition
Pladienolide B, a 12-membered macrolide natural product isolated from Streptomyces platensis, has emerged as a powerful anti-cancer agent due to its potent and specific inhibition of the SF3B1 subunit of the spliceosome.[1][2][3][4] This inhibition leads to aberrant pre-mRNA splicing, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][4][5][6] Understanding the key structural features of Pladienolide B that are essential for its biological activity—its pharmacophore—is critical for the rational design of novel, more effective, and safer splicing modulators. This technical guide provides a comprehensive overview of the Pladienolide B pharmacophore, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
The Core Pharmacophore of Pladienolide B
The pharmacophore of Pladienolide B can be deconstructed into several key regions that are crucial for its high-affinity binding to the SF3B1 protein. Structure-activity relationship (SAR) studies, conducted through the synthesis and biological evaluation of numerous analogs, have illuminated the critical functional groups and their spatial arrangement.[7][8][9][10]
A consensus pharmacophore model highlights the following essential features:
-
The 12-Membered Macrolactone Ring: This serves as the foundational scaffold, correctly positioning the critical side chains and functional groups for optimal interaction with the SF3B1 binding pocket.
-
The Dienyl Side Chain: A conjugated diene system within the side chain is a common feature among natural product splicing modulators and is believed to be a key interaction point within a tunnel-like structure of the SF3B complex.[8]
-
The Epoxide Moiety: The epoxide ring on the side chain is critical for potent activity. Analogs lacking this feature exhibit significantly reduced cytotoxicity.
-
Hydroxyl Groups: Specific hydroxyl groups on both the macrolactone ring and the side chain are involved in crucial hydrogen bonding interactions with amino acid residues in the SF3B1 binding site.
-
The Acetoxy Group: The acetyl group at the C7 position contributes to the molecule's stability and activity. Modifications at this position have been explored to enhance the compound's properties.[11]
Quantitative Analysis of Pladienolide B and its Analogs
The anti-proliferative activity of Pladienolide B and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes key quantitative data from cited studies.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Pladienolide B | HeLa | MTS Assay | ~1.0 | [1] |
| Pladienolide B | CLL | Apoptosis Assay | ~100 | [5] |
| FD-895 | CLL | Apoptosis Assay | ~100 | [5] |
| Pladienolide B Derivative | Gastric Cancer Cell Lines | MTT Assay | 1.2 ± 1.1 | [12] |
| Pladienolide B | Gastric Cancer Cell Lines | MTT Assay | 1.6 ± 1.2 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of potential splicing modulators. Below are representative protocols for key experiments used to characterize the activity of Pladienolide B.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.[3][13][14][15][16]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Pladienolide B or its analogs and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
SF3B1 Binding Assay (Representative Protocol)
Directly assessing the binding of a compound to its target is essential for confirming its mechanism of action. While specific commercial kits are available, a representative protocol based on established principles is outlined below.[17][18][19]
Principle: This assay quantifies the interaction between a test compound and the SF3B1 protein. This can be achieved through various methods, such as using a radiolabeled or fluorescently tagged ligand in a competitive binding format or through techniques like surface plasmon resonance (SPR) or ELISA-based assays.[17][19]
Protocol (ELISA-based):
-
Plate Coating: Coat a high-binding 96-well plate with purified recombinant SF3B1 protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of the test compound (e.g., Pladienolide B) to the wells and incubate for a defined period to allow for binding.
-
Primary Antibody Incubation: Add a primary antibody specific to SF3B1 and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm. A decrease in signal compared to the control indicates binding of the compound to SF3B1.
Visualizing the Impact of Pladienolide B
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Pladienolide B Mechanism of Action: Apoptosis Induction
Pladienolide B's inhibition of SF3B1 leads to the induction of apoptosis through the intrinsic pathway. This involves the modulation of key apoptotic proteins.[1][2][4][5]
Caption: Pladienolide B induced apoptotic signaling pathway.
Experimental Workflow for Characterizing Pladienolide B Analogs
A systematic workflow is essential for the efficient evaluation of newly synthesized Pladienolide B analogs.
Caption: Workflow for Pladienolide B analog evaluation.
Logical Relationship of the Pladienolide B Pharmacophore
This diagram illustrates the key structural components of Pladienolide B and their contribution to its biological activity.
Caption: Key pharmacophoric features of Pladienolide B.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols: Pladienolide B In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide B is a potent macrocyclic lactone that has garnered significant interest in cancer research due to its novel mechanism of action. It functions as a highly specific inhibitor of the SF3b1 (splicing factor 3b subunit 1) protein, a core component of the spliceosome.[1][2] By binding to SF3b1, Pladienolide B modulates pre-mRNA splicing, leading to an accumulation of unspliced mRNA, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][3] This unique mode of action makes Pladienolide B a valuable tool for studying splicing mechanisms and a promising candidate for anticancer drug development.[4][5]
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with Pladienolide B using the MTT assay. Additionally, it includes a summary of reported IC50 values for various cell lines and a diagram of the key signaling pathway affected by this compound.
Data Presentation: Pladienolide B IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pladienolide B in various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of Pladienolide B across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEL | Erythroleukemia | 1.5 | [6] |
| K562 | Chronic Myelogenous Leukemia | 25 | [6] |
| Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.6 ± 1.2 | [4] |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 | [7] |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 | [7] |
| HCT-116 | Colon Cancer | Not specified | [7] |
| HeLa | Cervical Cancer | Not specified | [5][7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of Pladienolide B on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
Pladienolide B (stock solution in DMSO)
-
Adherent cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[9]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pladienolide B in complete culture medium from the stock solution. A typical concentration range to test is 0.1 nM to 100 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Pladienolide B concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Pladienolide B dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the Pladienolide B concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Pladienolide A in Apoptosis Induction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide A, and its well-studied analog Pladienolide B, are potent macrocyclic lactones that function as inhibitors of the spliceosome factor 3b (SF3b) subunit.[1][2] This inhibition of the pre-mRNA splicing machinery leads to cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in apoptosis induction experiments, including its mechanism of action, effective concentrations, and detailed protocols for key assays.
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. By inhibiting SF3b, it alters the splicing of several key apoptosis-related genes. This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][3] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][4]
Data Presentation: Efficacy of Pladienolide B in Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed apoptotic effects of Pladienolide B, a close structural and functional analog of this compound, across different human cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Key Observations |
| HeLa | Cervical Carcinoma | Cell Viability | Low nM range | 24-48h | Dose and time-dependent inhibition of proliferation.[1][3] |
| Flow Cytometry | 0.1, 0.5, 2.0 nM | 24h | Significant increase in apoptotic cells.[1] | ||
| Western Blot | 0.1, 0.5, 2.0 nM | 24h | Increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 cleavage.[1] | ||
| Various Gastric Cancer Cell Lines | Gastric Cancer | MTT Assay | IC50: 0.6 - 4.0 nM | Not Specified | Strong antitumor activity.[5] |
| Primary Gastric Cancer Cells | Gastric Cancer | MTT Assay | Mean IC50: 4.9 nM | Not Specified | High antitumor activity in primary cells.[5] |
| HEL | Erythroleukemia | Trypan Blue Assay | IC50: 1.5 nM | Not Specified | High sensitivity to Pladienolide B.[6] |
| K562 | Erythroleukemia | Trypan Blue Assay | IC50: 25 nM | Not Specified | Moderate sensitivity to Pladienolide B.[6] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | Flow Cytometry | 10 - 50 nM | 48h | Induction of apoptosis regardless of TP53 mutation status.[4] |
| Caspase Activation Assay | 100 nM | Not Specified | Activation of caspases 3, 6, 8, and 9.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of changes in the expression levels of key apoptosis-related proteins.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
Application Note: Analysis of Pladienolide A-Induced Splicing Defects Using Reverse Transcription PCR (RT-PCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction Pre-messenger RNA (pre-mRNA) splicing is a critical process in eukaryotic gene expression, carried out by a large ribonucleoprotein complex known as the spliceosome. This machinery removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA). The Splicing Factor 3b (SF3B) complex is an essential component of the U2 small nuclear ribonucleoprotein (snRNP) particle, which is crucial for recognizing the branch point sequence during the early stages of spliceosome assembly.
Pladienolide A, and its well-studied derivative Pladienolide B, are natural macrolides that act as potent inhibitors of the spliceosome.[1] They exert their activity by directly binding to the SF3B1 subunit of the SF3B complex.[2][3][4] This interaction impairs the spliceosome's function, leading to the accumulation of unspliced or aberrantly spliced mRNA transcripts, which can induce cell cycle arrest and apoptosis, particularly in cancer cells.[2][5] Consequently, this compound is a valuable tool for studying splicing mechanisms and a promising candidate for anticancer therapies.[3] This application note provides a detailed protocol for using Reverse Transcription PCR (RT-PCR) to detect and quantify the specific splicing defects, such as exon skipping and intron retention, caused by this compound treatment.
Mechanism of Action & Detection Principle
This compound targets the SF3B1 protein, a core component of the U2 snRNP. By inhibiting SF3B1, it stalls the spliceosome, leading to errors in intron excision. These errors can be readily detected at the transcript level using RT-PCR.
-
Semi-quantitative RT-PCR: This method uses primers designed in the exons flanking a region of alternative splicing. It can simultaneously amplify multiple isoforms, which are then separated by size using gel electrophoresis. The relative intensity of the bands corresponds to the abundance of each splice variant, allowing for the calculation of a Percent Splicing Index (PSI).[6][7][8]
-
Quantitative Real-Time PCR (qPCR): This technique provides more precise quantification. It requires carefully designed primers that specifically target a single isoform. For example, to detect an exon-skipped isoform, one primer can be designed to span the newly formed exon-exon junction.[6][9] To detect intron retention, one primer is placed within the retained intron and the other in an adjacent exon.[10]
Caption: Mechanism of this compound-induced splicing inhibition.
Experimental Workflow
The overall process for analyzing this compound-induced splicing defects involves a series of sequential steps from cell preparation to data analysis. Each step is critical for obtaining reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. ASPCR - RNomics Platform [rnomics.med.usherbrooke.ca]
- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
Pladienolide A application in cancer cell line studies (HeLa, prostate, gastric)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pladienolide A (and its well-studied analog, Pladienolide B) in cancer research, with a specific focus on its effects on HeLa, prostate, and gastric cancer cell lines. Detailed protocols for key experiments are provided to facilitate the practical application of this potent anti-cancer compound in a laboratory setting.
Introduction
This compound and its more potent derivative, Pladienolide B, are macrolide natural products that have garnered significant interest in oncology research due to their potent antitumor activities.[1] Their primary mechanism of action is the inhibition of the SF3b1 (splicing factor 3b subunit 1), a core component of the spliceosome.[2][3] By binding to the SF3b complex, Pladienolides disrupt pre-mRNA splicing, leading to an accumulation of unspliced mRNA, which in turn induces cell cycle arrest and apoptosis in cancer cells.[2][3][4] This document summarizes the quantitative effects of Pladienolide B on HeLa, prostate, and gastric cancer cell lines, provides detailed experimental protocols, and illustrates the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Pladienolide B in the specified cancer cell lines.
Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference(s) |
| HeLa | Cervical Cancer | Effective in the low nanomolar range (0.1-2 nM) | [2] |
| Gastric Cancer Lines (various) | Gastric Cancer | Mean: 1.6 ± 1.2 (range: 0.6–4.0) | [5][6] |
| Prostate Cancer Lines | Prostate Cancer | Dose-dependent reduction in proliferation (0.01-100 nM) |
Table 2: Effects of Pladienolide B on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Events | Reference(s) |
| HeLa | G2/M phase arrest | Yes | Increased Tap73/ΔNp73 ratio, decreased Bax/Bcl-2 ratio, cytochrome c release, caspase-3 activation. | [2][4] |
| Prostate Cancer | Not specified | Yes | Downregulation of Ki67, Vimentin, Androgen Receptor (AR), and ARv7. | |
| Gastric Cancer | Not specified | Yes | Confirmed by TUNEL assay. | [5][7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is used to assess the effect of Pladienolide B on the viability of cancer cell lines.
Materials:
-
HeLa, prostate (e.g., LNCaP, PC-3), or gastric (e.g., MKN-45, NUGC-4) cancer cells
-
96-well plates
-
Complete growth medium
-
Pladienolide B stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Pladienolide B in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Pladienolide B dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent is required.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.[2][4]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of Pladienolide B (e.g., 0.1, 0.5, 2.0 nM for HeLa cells) for 48 hours.[2]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of Pladienolide B-treated cells.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Pladienolide B for the desired duration (e.g., 24 hours for HeLa cells).[2]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in protein expression in response to Pladienolide B treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SF3B1, p73, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Conclusion
This compound and its derivatives are powerful tools for cancer research, demonstrating significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, including HeLa, prostate, and gastric cancer. Their specific targeting of the spliceosome component SF3b1 makes them valuable for studying the role of mRNA splicing in cancer progression and as a potential therapeutic strategy. The protocols and data presented here provide a foundation for further investigation into the application of Pladienolides in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Pladienolide B in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pladienolide B, a potent splicing factor SF3B1 inhibitor, in preclinical xenograft mouse models. The information compiled is intended to guide the design and execution of in vivo studies to evaluate the antitumor efficacy of Pladienolide B and its derivatives.
Introduction
Pladienolide B is a natural product that has garnered significant interest in cancer research due to its specific mechanism of action targeting the SF3b1 subunit of the spliceosome.[1][2][3] Inhibition of this key component of the pre-mRNA splicing machinery leads to an accumulation of unspliced mRNA, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[1][2][4] In vivo studies utilizing xenograft mouse models have demonstrated the potent antitumor activity of Pladienolide B and its derivatives against a range of cancers, including gastric, lung, pancreatic, and T-cell leukemia.[5][6][7] These notes provide detailed methodologies for establishing and utilizing such models for the evaluation of Pladienolide B's therapeutic potential.
Mechanism of Action: SF3B1 Inhibition and Apoptosis Induction
Pladienolide B exerts its anticancer effects by directly binding to the SF3B1 subunit of the spliceosome. This interaction disrupts the normal splicing process, leading to a cascade of events that culminate in programmed cell death. A key downstream effect is the altered splicing of the p73 gene, a homolog of the tumor suppressor p53.[1][2][4] This results in an increased ratio of the pro-apoptotic isoform TAp73 to the anti-apoptotic isoform ΔNp73.[1][4] The elevation of TAp73 subsequently modulates the expression of Bcl-2 family proteins, leading to a decreased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][2] This, in turn, activates caspase-3, a key executioner caspase, driving the final stages of apoptosis.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 4. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols: Zebrafish as a Model Organism for Pladienolide A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide A, a potent macrocyclic lactone, has garnered significant interest in cancer research due to its mechanism of action as a spliceosome inhibitor. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a key component of the spliceosome, leading to aberrant mRNA splicing and subsequent apoptosis in cancer cells.[1][2][3][4][5] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid drug screening and toxicity assessment, offering numerous advantages including high genetic homology to humans, optical transparency of embryos, rapid development, and cost-effectiveness.[6][7][8][9][10] This document provides detailed application notes and experimental protocols for utilizing zebrafish as a model organism to investigate the therapeutic potential and toxicity of this compound.
Key Applications of Zebrafish in this compound Research
-
Developmental Toxicity Assessment: The transparent nature of zebrafish embryos allows for real-time, non-invasive observation of morphological and developmental defects induced by this compound.[4][6][11][12][13]
-
Anti-Angiogenesis Assays: The well-characterized vascular development in zebrafish provides an excellent system to study the anti-angiogenic properties of this compound.[8][14][15][16][17]
-
Anti-Cancer Efficacy Studies: Zebrafish xenograft models, where human cancer cells are implanted into embryos or immunodeficient adult fish, serve as a rapid platform to evaluate the anti-tumor activity of this compound in a living organism.[7][14][15][18][19]
-
Cardiotoxicity Evaluation: The early development of a functional cardiovascular system in zebrafish larvae enables the assessment of potential cardiotoxic side effects of this compound.[20][21][22][23]
-
Apoptosis Induction Analysis: The pro-apoptotic effects of this compound can be readily visualized and quantified in the whole zebrafish embryo.[10][24]
Signaling Pathway: this compound Mechanism of Action
This compound inhibits the SF3B1 subunit of the spliceosome. This disruption of the normal splicing process leads to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Pladienolide B, a close structural analog of this compound, on zebrafish embryos. This data can serve as a reference for designing experiments with this compound.
Table 1: Developmental Toxicity of Pladienolide B in Zebrafish Embryos [18]
| Concentration (nM) | Observation at 24 hours post-fertilization (hpf) | Body Length |
| 25 | No morphological abnormalities | Normal |
| 50 | No morphological abnormalities | Normal |
| 100 | Survived with morphological defects | Shortened |
| 200 | Survived with morphological defects | Dose-dependent shortening |
| 400 | Lethal | - |
| 500 | Lethal | - |
Table 2: Anti-Tumor Activity of Pladienolide B and its Derivative in Gastric Cancer Cell Lines (In Vitro) [5]
Note: This data is from in vitro studies on human cancer cell lines and mouse xenografts, not zebrafish. It is included to provide a general reference for the potent anti-cancer activity of pladienolides.
| Cell Line | Pladienolide B IC50 (nM) | Pladienolide B Derivative IC50 (nM) |
| MKN1 | 1.4 | 1.1 |
| IM95 | 0.9 | 0.6 |
| HGC27 | 1.2 | 1.4 |
| NUGC-4 | 0.6 | 0.4 |
Experimental Protocols
Developmental Toxicity Assay
This protocol is adapted from established zebrafish developmental toxicity assays.[4][11][12][13]
Objective: To determine the concentration-dependent toxic and teratogenic effects of this compound on zebrafish embryo development.
Materials:
-
Fertilized zebrafish embryos (wild-type strain, e.g., AB)
-
This compound stock solution (in DMSO)
-
Embryo medium (E3)
-
24-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium.
-
At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos.
-
Prepare a serial dilution of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (E3 + DMSO) and a negative control (E3 only).
-
Transfer 12 embryos per well into a 24-well plate containing 1 ml of the respective this compound concentration or control solution.
-
Incubate the plates at 28.5°C.
-
At 24, 48, 72, 96, and 120 hpf, observe the embryos under a stereomicroscope.
-
Data Collection:
-
Mortality: Count the number of dead embryos at each time point.
-
Morphological Defects: Score for abnormalities such as pericardial edema, yolk sac edema, body curvature, tail malformation, and developmental delay.
-
Body Length: At a specific time point (e.g., 72 hpf), measure the body length of the larvae using imaging software.
-
-
Data Analysis: Calculate the lethal concentration 50 (LC50) and the no-observed-adverse-effect-level (NOAEL).
Caption: Zebrafish developmental toxicity assay workflow.
Anti-Angiogenesis Assay using Alkaline Phosphatase Staining
This protocol is based on established methods for visualizing blood vessels in zebrafish.[2][8][9][16][17]
Objective: To quantify the inhibitory effect of this compound on the formation of intersegmental vessels (ISVs) in zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos (wild-type)
-
This compound
-
Phosphate buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alkaline phosphatase staining solution
-
Microscope with imaging capabilities
Procedure:
-
Expose zebrafish embryos to various concentrations of this compound from 24 to 72 hpf as described in the toxicity protocol.
-
At 72 hpf, dechorionate the embryos if necessary and fix them in 4% PFA overnight at 4°C.
-
Wash the embryos three times with PBS.
-
Perform alkaline phosphatase staining to visualize the blood vessels according to a standard protocol.
-
Mount the stained embryos on a slide and image the trunk vasculature.
-
Data Collection: Count the number of complete ISVs in a defined region of the trunk for each embryo.
-
Data Analysis: Compare the average number of ISVs in this compound-treated groups to the control group. Calculate the percentage of inhibition.
Caption: Anti-angiogenesis assay workflow.
Anti-Cancer Assay using a Zebrafish Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a zebrafish xenograft model to test the efficacy of this compound.[7][14][15][19]
Objective: To evaluate the in vivo anti-tumor activity of this compound on human cancer cells.
Materials:
-
Fertilized zebrafish embryos (e.g., Casper strain for transparency)
-
Human cancer cell line labeled with a fluorescent protein (e.g., mCherry)
-
Microinjection apparatus
-
This compound
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Culture and prepare a single-cell suspension of fluorescently labeled human cancer cells.
-
At 48 hpf, anesthetize zebrafish embryos and microinject approximately 200-500 cancer cells into the yolk sac or perivitelline space.
-
After injection, allow the embryos to recover and screen for successful engraftment (presence of a fluorescent tumor mass) at 24 hours post-injection (hpi).
-
Transfer the successfully engrafted embryos to a 96-well plate and expose them to different concentrations of this compound.
-
Image the tumor mass at 24, 48, and 72 hpi.
-
Data Collection: Quantify the fluorescent area or volume of the tumor mass at each time point using imaging software.
-
Data Analysis: Calculate the change in tumor size over time for each treatment group and compare it to the control group. Determine the percentage of tumor growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zebrafish CASP3(Caspase 3) ELISA Kit [elkbiotech.com]
- 4. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell imaging of human cancer xenografts using adult immunodeficient zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Studying Vascular Angiogenesis and Senescence in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging blood vessels in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 12. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 13. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Imaging blood vessels and lymphatic vessels in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zfin.org [zfin.org]
- 18. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent imaging of cancer in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 21. Systems Toxicology Approach for Testing Chemical Cardiotoxicity in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microplate-Based Whole Zebrafish Caspase 3/7 Assay for Screening Small Molecule Compounds | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Total Synthesis and Purification of Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis and purification methods for Pladienolide B, a potent antitumor natural product. The document details various synthetic strategies, purification protocols, and the biological context of Pladienolide B's activity.
Introduction to Pladienolide B
Pladienolide B is a 12-membered macrolide natural product originally isolated from the culture broth of Streptomyces platensis. It has garnered significant attention in the scientific community due to its potent and specific antitumor activity. Pladienolide B exerts its biological effect by targeting the SF3b complex, a key component of the spliceosome, thereby inhibiting pre-mRNA splicing.[1][2][3][4] This mechanism of action makes it a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics.[5][6][7] Several total syntheses of Pladienolide B have been reported, paving the way for the synthesis of analogs with improved therapeutic properties.[8][9][10]
Total Synthesis of Pladienolide B: A Convergent Approach
The total synthesis of Pladienolide B is a complex undertaking due to its numerous stereocenters and functional groups. Convergent synthetic strategies are often employed, involving the synthesis of key fragments that are later coupled to construct the final molecule. Below is a summary of representative synthetic strategies.
2.1. Retrosynthetic Analysis
A common retrosynthetic disconnection of Pladienolide B involves a late-stage coupling of a macrocyclic core and a complex side chain. The macrocycle itself can be formed through various key reactions such as macrolactonization or ring-closing metathesis (RCM). The side chain is typically constructed through a series of stereoselective reactions.
2.2. Key Synthetic Reactions and Strategies
Several powerful chemical transformations have been utilized in the total synthesis of Pladienolide B:
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is frequently used to connect the macrocyclic core with the side chain.[8]
-
Julia-Kocienski Olefination: This reaction is employed to form the C13-C14 double bond, linking different fragments of the molecule.[5][9]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the 12-membered macrolactone core.[9]
-
Yamaguchi Esterification: This method is often used for the esterification step leading to the macrolactone precursor.[9]
-
Asymmetric Carbonyl Crotylation: Catalytic asymmetric crotylation reactions have been used to set key stereocenters in the molecule.[8][11]
2.3. Comparison of Reported Total Syntheses
The following table summarizes key quantitative data from several reported total syntheses of Pladienolide B, offering a comparative overview of their efficiency.
| Research Group | Longest Linear Sequence (LLS) | Overall Yield (%) | Key Reactions |
| Kotake et al. | 22 steps | Not explicitly stated in abstracts | Julia-Kocienski olefination, RCM |
| Ghosh and Anderson | 16 steps | 1.4% | Cross metathesis, Julia-Kocienski olefination |
| Krische et al. | 10 steps | Not explicitly stated in abstracts | Asymmetric alcohol-mediated carbonyl crotylation, Suzuki coupling |
| Rhoades et al. | 10 steps | Not explicitly stated in abstracts | Protecting group and chiral auxiliary-free approach, Suzuki coupling |
2.4. Illustrative Experimental Protocol: Suzuki Coupling for Fragment Assembly
The following protocol is a representative example of a Suzuki coupling reaction used to connect a vinyl iodide macrocyclic fragment with a vinyl borane (B79455) side-chain fragment. This is an illustrative protocol and may require optimization based on specific substrates and laboratory conditions.
Materials:
-
Vinyl iodide macrocyclic precursor
-
Vinyl borane side-chain precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMF/Toluene mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the vinyl iodide macrocyclic precursor (1.0 eq) and the vinyl borane side-chain precursor (1.5 eq).
-
Add the palladium catalyst (0.1 eq) and the base (3.0 eq).
-
Add the anhydrous solvent and degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Purification Methods for Pladienolide B
The purification of Pladienolide B from both natural sources and synthetic reaction mixtures is crucial to obtain a highly pure compound for biological and clinical studies.
3.1. Chromatographic Purification
Silica gel column chromatography is the most commonly reported method for the purification of Pladienolide B and its synthetic intermediates.[8]
3.1.1. Protocol: Silica Gel Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude Pladienolide B sample
-
Solvent system (e.g., Hexane/Ethyl Acetate gradient)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity solvent mixture (e.g., 90:10 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude Pladienolide B sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 90:10 to 50:50 Hexane/Ethyl Acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
3.2. High-Performance Liquid Chromatography (HPLC)
For achieving very high purity and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Chiral stationary phase HPLC is specifically used to determine the enantioselectivity of asymmetric reactions during the synthesis.[8]
3.3. Crystallization
Crystallization is a powerful technique for obtaining highly pure solid material. While specific crystallization conditions for Pladienolide B are not extensively detailed in the literature, general principles can be applied.
3.3.1. General Protocol: Slow Evaporation Crystallization
Materials:
-
Purified Pladienolide B
-
A suitable solvent or solvent system (e.g., methanol, ethyl acetate/hexane)
-
A clean crystallization vessel (e.g., a small vial)
Procedure:
-
Dissolve the purified Pladienolide B in a minimal amount of the chosen solvent at room temperature.
-
Ensure the solution is saturated but free of any undissolved material. If necessary, gently warm the solution to aid dissolution and then allow it to cool to room temperature.
-
Cover the vessel with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.
Signaling Pathway and Mechanism of Action
Pladienolide B's primary molecular target is the SF3b (splicing factor 3b) subunit of the spliceosome.[1][2][4] The spliceosome is a large and complex molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.
By binding to the SF3b complex, Pladienolide B inhibits the splicing process.[1][4] This leads to an accumulation of unspliced pre-mRNAs and ultimately to cell cycle arrest and apoptosis in cancer cells.[1][7]
Visualizations
Caption: A generalized workflow for the total synthesis of Pladienolide B.
Caption: A typical purification workflow for Pladienolide B.
Caption: The signaling pathway of Pladienolide B leading to apoptosis.
References
- 1. abmole.com [abmole.com]
- 2. Pladienolide B | Apoptosis | TargetMol [targetmol.com]
- 3. Pladienolide B - Wikipedia [en.wikipedia.org]
- 4. Pladienolide B | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating Pladienolide A's Target SF3B1 using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for validating Splicing Factor 3b Subunit 1 (SF3B1) as the molecular target of the anti-tumor agent Pladienolide A using the CRISPR/Cas9 gene-editing system. The protocols described herein outline the generation of SF3B1 knockout and mutant cell lines, enabling a definitive assessment of the compound's on-target activity. By comparing the cytotoxic effects of this compound on wild-type versus SF3B1-edited cells, researchers can robustly validate SF3B1 as the critical determinant of the drug's efficacy.
Introduction
This compound is a potent natural product that has demonstrated significant anti-tumor activity. It is understood to exert its cytotoxic effects by modulating the pre-mRNA splicing machinery, a critical process in eukaryotic gene expression. The spliceosome, a large and dynamic ribonucleoprotein complex, is responsible for excising introns from pre-mRNA. A key component of the spliceosome is the U2 small nuclear ribonucleoprotein (snRNP), which includes the SF3B complex. Splicing Factor 3b Subunit 1 (SF3B1) is a core protein within this complex.[1][2][3] Inhibition of SF3B1 by this compound leads to aberrant splicing, resulting in cell cycle arrest and apoptosis in cancer cells.[1][4][5]
Target validation is a crucial step in drug development. The CRISPR/Cas9 system offers a powerful and precise tool for genetic modification, allowing for the creation of isogenic cell lines that differ only in the status of a specific gene.[6][7][8] This approach provides a rigorous method for validating drug targets. By knocking out or introducing specific mutations into the SF3B1 gene, researchers can directly assess the impact of these genetic alterations on cellular sensitivity to this compound. A significant increase in resistance to this compound in SF3B1-edited cells compared to their wild-type counterparts serves as strong evidence that SF3B1 is the direct and primary target of the drug.
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to validate the interaction between this compound and SF3B1. The protocols cover the design of guide RNAs, the generation and verification of SF3B1 knockout and mutant cell lines, and the subsequent assessment of this compound's cytotoxic effects.
Data Presentation
Table 1: Comparative IC50 Values of Pladienolide B in Wild-Type and SF3B1 Mutant/Resistant Cancer Cell Lines.
| Cell Line | SF3B1 Status | Pladienolide B IC50 (nM) | Reference |
| HEL | Wild-Type | 1.5 | [5] |
| K562 | Wild-Type | 25 | [5] |
| Raji | TP53 mutant | 1-70 (FD-895) | [9] |
| Jurkat | TP53 mutant | 5.1-73.1 | [9] |
| Ramos | TP53 mutant | 5.1-73.1 | [9] |
| CLL Patient Cells | Wild-Type | 5.1-138.7 | [9] |
| CLL Patient Cells | Mutant | No significant difference | [9] |
Note: Pladienolide B is a well-characterized analog of this compound and is frequently used in research. The data presented here for Pladienolide B is representative of the expected outcomes for this compound.
Experimental Protocols
Protocol 1: Generation of SF3B1 Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of SF3B1 knockout (KO) cell lines using the CRISPR/Cas9 system delivered via plasmid transfection.
1.1. sgRNA Design and Plasmid Construction:
-
Design at least two unique single guide RNAs (sgRNAs) targeting an early exon of the SF3B1 gene to induce frameshift mutations leading to a functional knockout. Online design tools (e.g., Broad Institute's GPP sgRNA Designer) are recommended.
-
Synthesize and clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138). This vector co-expresses Cas9 and the sgRNA, along with a GFP marker for transfection efficiency monitoring and cell sorting.
1.2. Cell Culture and Transfection:
-
Culture a human cancer cell line of interest (e.g., HeLa or K562) in the recommended medium and conditions.
-
One day before transfection, seed the cells in a 6-well plate to achieve 40-80% confluency on the day of transfection.[7]
-
Transfect the cells with the SF3B1-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions.[7][8][10]
-
Lipofection Example (for a 6-well plate):
-
Dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM.
-
Add 5 µL of P3000 reagent and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
-
Include a negative control (e.g., a non-targeting sgRNA) and a mock transfection control.
1.3. Selection and Expansion of Edited Cells:
-
48-72 hours post-transfection, assess transfection efficiency by observing GFP expression under a fluorescence microscope.
-
Isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Culture the single-cell clones until they form visible colonies.
1.4. Verification of SF3B1 Knockout:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Amplify the targeted region of the SF3B1 gene by PCR. Analyze the PCR products for insertions or deletions (indels) using a T7 Endonuclease I (T7E1) assay or by Sanger sequencing.
-
Western Blot Analysis: Prepare whole-cell lysates from the clones. Perform Western blotting using an antibody specific for SF3B1 to confirm the absence of the protein.[11][12][13]
Protocol 2: Generation of SF3B1 K700E Mutant Cell Lines using CRISPR/Cas9 and a Homology-Directed Repair (HDR) Template
This protocol describes the introduction of the common cancer-associated K700E mutation into the SF3B1 gene.
2.1. sgRNA and HDR Template Design:
-
Design an sgRNA that cuts close to the K700 codon in the SF3B1 gene.
-
Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based HDR template containing the desired K700E mutation, flanked by homology arms of at least 40-80 base pairs on each side of the cut site.[6]
2.2. Co-transfection:
-
Co-transfect the cells with the SF3B1 sgRNA/Cas9 expression plasmid and the HDR template using methods described in Protocol 1.2.[14] The molar ratio of plasmid to HDR template may need to be optimized.
2.3. Selection and Verification:
-
Select and expand single-cell clones as described in Protocol 1.3.
-
Verify the introduction of the K700E mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation creates or destroys a restriction site.
-
Confirm the expression of the mutant SF3B1 protein by Western blot if a specific antibody is available, or by RNA sequencing to detect the mutant transcript.
Protocol 3: Cell Viability Assay to Determine this compound Sensitivity
This protocol uses the MTT assay to measure cell viability and determine the IC50 of this compound.
3.1. Cell Seeding:
-
Seed wild-type, SF3B1-KO, and SF3B1-mutant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[15][16]
-
Include wells with media only as a background control.
-
Allow the cells to adhere and recover overnight.
3.2. This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours under standard culture conditions.
3.3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
3.4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value for each cell line.
Protocol 4: Western Blot for SF3B1 Expression
4.1. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
4.2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
4.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SF3B1 (e.g., Cell Signaling Technology #14434) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Use a loading control like beta-actin or GAPDH to ensure equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for CRISPR/Cas9-mediated validation of SF3B1 as the target of this compound.
References
- 1. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Oncogenic Hotspot Mutations on SF3B1 via CRISPR-Directed PRECIS Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CRISPR/Cas9-Editing K562 Cell Line as a Potential Tool in Transfusion Applications: Knockout of Vel Antigen Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General CRISPR RNP Transfection Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ashpublications.org [ashpublications.org]
- 12. SF3B1 (D7L5T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Generation of scalable cancer models by combining AAV-intron-trap, CRISPR/Cas9, and inducible Cre-recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Wound-Healing and Cell Migration Assays with Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide B is a potent anti-tumor agent that functions as a highly specific inhibitor of the spliceosome, a critical cellular machinery for gene expression. It exerts its effects by binding to the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction leads to aberrant pre-mRNA splicing, inducing cell cycle arrest and apoptosis in various cancer cells.[1] Beyond its well-documented anti-proliferative effects, emerging evidence indicates that Pladienolide B also significantly impairs cancer cell migration and invasion, key processes in tumor metastasis. These application notes provide detailed protocols for assessing the impact of Pladienolide B on cell migration using in vitro wound-healing (scratch) and Transwell assays, along with an overview of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of Pladienolide B on cell migration as reported in the literature. These data can serve as a reference for experimental design and data interpretation.
Table 1: Effect of Pladienolide B on Cell Migration in Wound-Healing (Scratch) Assays
| Cell Line | Pladienolide B Concentration | Incubation Time | Observed Effect on Migration | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) Primary Cells | 10 nM and 30 nM | 24 hours | Notable suppression of cell migration. | [2] |
| Pseudomyxoma Peritonei (PMP) Cell Line (N14A) | 1 nM (10⁻⁹ M) | 16 hours | Significant inhibition of cell migration. | [3] |
| Glioblastoma Cells | Not specified | Not specified | Reduction in cell migration. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) Cells (A549) | Not specified | Not specified | Attenuated aggressive behavior, including migration. | [2] |
| Breast Cancer Cells (MDA-MB-231, ZR-75-30) | Not specified (SF3B1 knockdown) | Not specified | Significant suppression of cell migration and invasion. | [5] |
Table 2: IC50 Values of Pladienolide B for Cell Viability (for reference in assay design)
| Cell Line Type | IC50 Concentration Range | Reference |
| Gastric Cancer Cell Lines | 0.6 - 4.0 nM | [6] |
| Erythroleukemia Cell Lines | 1.5 - 25 nM | [7] |
| HeLa Cells | Low nanomolar range | [1] |
| Breast Cancer Cell Lines | ~1 nM |
Signaling Pathways Modulated by Pladienolide B in Cell Migration
Pladienolide B's inhibition of SF3B1 leads to alternative splicing of various genes, impacting signaling pathways that regulate cell motility. The specific pathways can be cell-type dependent.
Caption: Pladienolide B inhibits SF3B1, leading to aberrant splicing and impacting distinct signaling pathways that reduce cell migration in different cancer types.
Experimental Protocols
In Vitro Wound-Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Workflow:
Caption: Workflow for the in vitro wound-healing (scratch) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pladienolide B stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera and live-cell imaging chamber (optional, but recommended)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Wound:
-
Once the cells are fully confluent, aspirate the culture medium.
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A gentle, consistent pressure should be applied to ensure a clean, cell-free gap.
-
To create a cross-shaped wound, a second scratch perpendicular to the first can be made.
-
-
Washing:
-
Gently wash the wells twice with sterile PBS to remove any detached cells. This step is crucial to ensure that the wound closure is due to migration and not reattachment of displaced cells.
-
-
Treatment:
-
Aspirate the final PBS wash.
-
Add fresh, serum-reduced medium containing the desired concentrations of Pladienolide B (e.g., 1 nM, 10 nM, 30 nM) or the vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells). The use of serum-reduced medium is recommended to minimize cell proliferation, which can confound the migration results.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the scratch in each well (T=0).
-
Place the plate in a microscope stage incubator for time-lapse imaging or in a standard incubator between imaging time points.
-
Acquire images of the same field of view at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point for each condition using image analysis software.
-
Calculate the rate of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Compare the wound closure rates between the Pladienolide B-treated groups and the vehicle control group.
-
Transwell Cell Migration Assay
This assay, also known as a Boyden chamber assay, evaluates the chemotactic response of individual cells.
Workflow:
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Pladienolide B stock solution
-
Transwell inserts (typically with 8 µm pores, but should be optimized for the cell type)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% crystal violet in methanol)
-
Microscope with a camera
Protocol:
-
Preparation:
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of a 24-well plate.
-
Prepare a cell suspension in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Cell Seeding and Treatment:
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add the desired concentrations of Pladienolide B or the vehicle control directly to the cell suspension in the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type's migration rate (typically 6-24 hours). This should be optimized in preliminary experiments.
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., crystal violet) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Use a microscope to count the number of stained, migrated cells on the bottom of the membrane.
-
Count the cells in several random fields of view for each insert and calculate the average.
-
Compare the number of migrated cells between the Pladienolide B-treated groups and the vehicle control group.
-
Conclusion
Pladienolide B is a valuable tool for investigating the role of splicing in cancer cell migration. The protocols provided herein offer standardized methods to quantify the inhibitory effects of this compound. The accompanying data and pathway diagrams provide a foundational understanding of its mechanism of action, which appears to be context-dependent on the cancer type. These assays can be instrumental in the pre-clinical evaluation of Pladienolide B and other SF3B1 inhibitors as potential anti-metastatic agents.
References
- 1. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of SF3B1 inhibits cell proliferation, invasion and migration triggering apoptosis in breast cancer via aberrant splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulation of actin dynamics during cell division and malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIOCELL | Free Full-Text | How is the AKT/mTOR pathway involved in cell migration and invasion? [techscience.com]
Troubleshooting & Optimization
Technical Support Center: Pladienolide B In Vivo Delivery
Welcome to the technical support center for the in vivo application of Pladienolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pladienolide B?
Pladienolide B is a potent and highly specific inhibitor of the spliceosome, a critical cellular machinery for gene expression. It targets the Splicing Factor 3b (SF3b) complex, specifically binding to the SF3B1 subunit.[1][2] This interaction prevents the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the pre-messenger RNA (pre-mRNA), stalling spliceosome assembly.[3][4] The result is an accumulation of unspliced pre-mRNA, leading to the generation of non-functional transcripts, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[5][6]
Q2: What are the main challenges I should anticipate for in vivo delivery of Pladienolide B?
The most significant challenges are its poor aqueous solubility, potential for toxicity at higher doses or with continuous administration, and establishing a stable and effective formulation.[7][8][9] A derivative of Pladienolide B, E7107, entered clinical trials but its development was terminated due to adverse events, including reversible vision loss and gastrointestinal issues, highlighting the potential for off-target toxicity.[10] Preclinical studies in mice have also noted challenges with continuous administration and a high death rate, necessitating careful dose selection and monitoring.[9]
Q3: How can I formulate Pladienolide B for in vivo administration?
Due to its poor water solubility, Pladienolide B requires a co-solvent formulation for in vivo use.[7] While specific formulations may need optimization for your experimental model, published studies provide a starting point.
-
Recommended Starting Formulation: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. One suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternative Formulation (for analogs): A study using a synthetic analog of Pladienolide B used a formulation of 3.0% DMSO and 6.5% Tween 80 in a 5% glucose solution.[8]
It is crucial to prepare the formulation freshly for each use and observe for any precipitation. A small pilot study to assess the tolerability of the vehicle in your animal model is highly recommended.
Q4: What is a typical effective dose and administration route in preclinical models?
In a widely cited study using a gastric cancer xenograft model in SCID mice, a derivative of Pladienolide B was shown to be highly effective.[5]
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Route of Administration: Intraperitoneal (i.p.) injection is a common route.[5]
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Effective Dose: 10 mg/kg administered every other day for a total of four injections resulted in the complete disappearance of tumors.[5]
Researchers should perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for their specific cancer model and animal strain.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Formulation | Poor solubility of Pladienolide B; incorrect solvent ratios; temperature changes. | Prepare the formulation fresh before each use. Gentle heating and/or sonication can aid dissolution. Ensure solvents are high-purity and anhydrous where appropriate. Consider adjusting solvent ratios, but validate vehicle tolerability. |
| High Animal Toxicity / Mortality | Dose is too high; vehicle intolerance; rapid clearance leading to toxic spikes. | Reduce the administered dose. Conduct a Maximum Tolerated Dose (MTD) study. Ensure the vehicle alone is well-tolerated by a control group. Consider a different administration route or a more frequent, lower-dose schedule to minimize peak plasma concentrations.[9] |
| Inconsistent Anti-Tumor Efficacy | Inadequate drug exposure; poor biodistribution; unstable formulation; drug resistance. | Confirm the stability of your formulation. Increase the dosing frequency or total dose, while monitoring for toxicity. Analyze splicing inhibition in tumor tissue post-treatment to confirm target engagement.[5] Be aware that mutations in the SF3B1 gene can confer resistance. |
| No Evidence of Splicing Inhibition | Insufficient dose reaching the target tissue; incorrect timing of sample collection; insensitive detection method. | Confirm drug administration and dose accuracy. Collect tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points post-administration (e.g., 2-24 hours) to find the optimal window for detecting unspliced mRNA.[5] Use validated RT-PCR primers that specifically amplify unspliced transcripts of sensitive genes like RIOK3 or DNAJB1.[5] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Pladienolide B and its Derivative
| Compound | Cell Line Type | Cancer Type | Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Citation(s) |
| Pladienolide B | Established Cell Lines | Gastric | 1.6 ± 1.2 | 0.6 - 4.0 | [5] |
| Pladienolide B Derivative | Established Cell Lines | Gastric | 1.2 ± 1.1 | 0.4 - 3.4 | [5] |
| Pladienolide B Derivative | Primary Cultured Cells | Gastric | 4.9 ± 4.7 | 0.3 - 16 | [5] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of E7107 (Pladienolide B Derivative)
| Parameter | Species | Dose | Value | Notes | Citation(s) |
| Plasma Half-Life (t½) | Human | 0.6 - 4.5 mg/m² | 5.3 - 15.1 hours | Moderate elimination half-life. | [5] |
| Clearance (CL) | Human | 0.6 - 4.5 mg/m² | High | Rapidly cleared from plasma. | |
| Volume of Distribution (Vss) | Human | 0.6 - 4.5 mg/m² | Large | Indicates extensive distribution into tissues. | [7] |
| Cmax (Day 1) | Human | 0.6 mg/m² | 31.6 ng/mL | Peak plasma concentration increases with dose. | [7] |
| Cmax (Day 1) | Human | 4.5 mg/m² | 273.7 ng/mL | Peak plasma concentration increases with dose. | [7] |
| Exposure (AUC) | Human | 0.6 - 4.5 mg/m² | Dose-dependent | Overall drug exposure increases with dose. | [5][7] |
| Maximum Tolerated Dose (MTD) | Human | Days 1, 8, 15 (28-day cycle) | 4.0 mg/m² | Dose-limiting toxicities were primarily gastrointestinal. | [5] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol is adapted from studies demonstrating the efficacy of a Pladienolide B derivative in a gastric cancer xenograft model.[5]
-
Cell Culture and Implantation:
-
Culture human gastric cancer cells (e.g., MKN74 or primary cells from ascites) under standard conditions.
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Harvest and resuspend cells in a suitable medium (e.g., DMEM) at a concentration of 2 x 10⁷ cells/mL.
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Subcutaneously inoculate 2 x 10⁶ cells (in 100 µL) into the flank of 6-week-old SCID mice.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth regularly. Tumor volume (V) can be calculated using the formula: V = length × (width)² × 0.5.
-
When tumor volumes reach 100–300 mm³, randomly assign mice to treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
Prepare the Pladienolide B formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and the vehicle control on the day of injection.
-
Administer Pladienolide B derivative (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Follow a dosing schedule, for example, on days 0, 2, 4, and 6.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The experiment can be concluded when tumors in the control group reach a predetermined size, or after a set period (e.g., 50 days) to monitor for tumor recurrence.
-
Protocol 2: Analysis of In Vivo Target Engagement
To confirm that Pladienolide B is inhibiting splicing in the tumor tissue:
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Tissue Collection:
-
At the experimental endpoint, euthanize the mice and excise the tumors.
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for RNA analysis and fix the remaining portion in formalin for histological analysis.
-
-
Detection of Unspliced mRNA (RT-PCR):
-
Extract total RNA from the frozen tumor tissue using a standard method (e.g., TRIzol).
-
Perform reverse transcription to generate cDNA.
-
Design PCR primers that flank an intron of a gene known to be sensitive to splicing inhibition (e.g., RIOK3, DNAJB1). One primer should be in the upstream exon and the other in the downstream exon.
-
Run PCR and analyze the products on an agarose (B213101) gel. The appearance of a higher molecular weight band corresponding to the unspliced transcript in the treated group (but not the vehicle group) indicates splicing inhibition.[5]
-
-
Detection of Apoptosis (TUNEL Staining):
-
Use the formalin-fixed, paraffin-embedded tumor sections.
-
Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in the tumor sections from treated versus vehicle control mice. A significant increase in TUNEL-positive cells indicates drug-induced apoptosis.[5]
-
Visualizations
Caption: Mechanism of Pladienolide B action on the spliceosome.
Caption: Standard workflow for an in vivo xenograft experiment.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mechanisms of resistance to Pladienolide A in cancer cells
Welcome to the technical support center for Pladienolide A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent anti-tumor macrolide that functions by inhibiting the pre-mRNA splicing process.[1] It directly targets the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[2] Specifically, it binds to the SF3B1 subunit, interfering with the spliceosome's ability to recognize and process introns within pre-mRNA.[3][4] This disruption leads to an accumulation of unspliced mRNA, cell cycle arrest, and ultimately induces apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: Which component of the spliceosome does this compound bind to?
This compound binds to the SF3B1 subunit of the SF3b complex, which is part of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][6][7] This interaction is critical for its anti-cancer activity.[8]
Q3: What are the downstream cellular effects of inhibiting SF3b1 with this compound?
Inhibition of SF3b1 by this compound leads to several downstream effects. The primary effect is the failure of the splicing process, resulting in the accumulation of non-functional mRNA transcripts.[1] This disruption in gene expression leads to cell cycle arrest, typically at the G1 and G2/M phases, and the induction of apoptosis.[4][9][10] Studies have shown this can involve the modulation of p73 splicing and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[4][10]
Mechanisms of Resistance
Q4: My cancer cells have developed resistance to this compound. What is the most common mechanism?
The most well-documented mechanism of resistance to this compound is the acquisition of point mutations in the SF3B1 gene, which encodes the drug's direct target.[6] These mutations can impair the binding affinity of this compound to the SF3b complex, rendering the drug ineffective.[6]
Q5: Are there specific mutations in SF3B1 known to confer resistance?
Yes. A recurring mutation identified in Pladienolide-resistant colorectal cancer cell lines (WiDr and DLD1) is a change at residue Arg1074, such as R1074H.[6][8] The introduction of this specific mutation into sensitive cells has been shown to transfer Pladienolide resistance.[6] Other mutations in the HEAT domain of SF3B1, such as K700E, are linked to various cancers and may alter splicing patterns, though their direct role in this compound resistance is part of ongoing investigation.[9][11]
Q6: Besides SF3B1 mutations, are there other potential resistance mechanisms?
While mutations in the drug target are a primary mechanism, general mechanisms of drug resistance could also play a role. These can include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which can actively efflux the drug from the cell, reducing its intracellular concentration.[12][13][14] However, resistance via SF3B1 mutation is the most specifically validated mechanism for this compound.
This compound: Mechanism of Action and Resistance
Caption: this compound action and the primary resistance mechanism via SF3B1 mutation.
Troubleshooting Guide
Q7: I am not observing the expected level of cytotoxicity in a typically sensitive cell line. What should I check?
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Drug Integrity and Concentration: this compound is a macrolide that can degrade. Ensure your stock solution is stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[3] Verify the final concentration used in your assay with a fresh dilution.
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Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase before treatment. Inconsistent cell seeding density can lead to variable results.
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Assay Duration: The cytotoxic effects of this compound are time and dose-dependent.[4] An incubation period of 48-72 hours is often required to observe significant effects on cell viability.[3]
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Contamination: Check your cell cultures for any signs of microbial contamination, which can affect cell health and drug response.
Q8: How can I experimentally verify that my resistant cell line has an SF3B1 mutation?
The most direct method is to sequence the SF3B1 gene.
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RNA Isolation and cDNA Synthesis: Isolate total RNA from both your sensitive (parental) and resistant cell lines. Synthesize complementary DNA (cDNA).
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PCR Amplification: Design primers to amplify the specific regions of the SF3B1 cDNA where mutations are known to occur (e.g., the region containing Arg1074).
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Sanger Sequencing: Sequence the PCR products. Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any mutations.
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Next-Generation Sequencing (NGS): For a more comprehensive analysis, mRNA-Seq can be performed to sequence the entire coding region of SF3B1 and other spliceosome components.[6]
Workflow for Investigating this compound Resistance
Caption: A typical experimental workflow to identify resistance mechanisms to this compound.
Quantitative Data Summary
The inhibitory concentration (IC50) of Pladienolide B, a closely related and potent analog, varies across different cancer cell lines.
| Cell Line Type | Cancer Type | IC50 Range (Pladienolide B) | Reference |
| Various | Breast Cancer | ~1 nM | |
| Various | Gastric Cancer | 0.6 - 4.0 nM | [5] |
| Various | Small Cell Lung Cancer (SCLC) | < 12 nM | [15] |
| HeLa | Cervical Carcinoma | 0.1 - 2.0 nM (effective range) | [3] |
| K562 | Erythroleukemia | 25 nM | [16] |
| HEL | Erythroleukemia | 1.5 nM | [16] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
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Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunoprecipitation to Validate Drug-Target Binding
This protocol can be adapted to show that mutations impair this compound binding.[6]
-
Cell Lysis: Lyse cells (parental and resistant) with a non-denaturing lysis buffer containing protease inhibitors.
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Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysates with an anti-SF3B1 antibody overnight at 4°C.
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Immunocomplex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Probe Incubation: Incubate the captured complexes with a tagged or radiolabeled this compound probe.
-
Final Washes: Wash extensively to remove the unbound probe.
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Elution and Detection: Elute the proteins and analyze by SDS-PAGE and autoradiography (for radiolabeled probe) or Western blot (for tagged probe) to compare the amount of bound this compound between wild-type and mutant SF3B1.
References
- 1. youtube.com [youtube.com]
- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 12. oaepublish.com [oaepublish.com]
- 13. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Potential effect of spliceosome inhibition in small cell lung cancer irrespective of the MYC status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating SF3B1 Mutations and Pladienolide B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating SF3B1 mutations that confer resistance to Pladienolide B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pladienolide B?
Pladienolide B is a potent anti-tumor natural product that targets the SF3b complex, a core component of the spliceosome.[1][2][3] Specifically, it binds to the SF3B1 subunit, which is essential for the recognition of the branch point sequence (BPS) during pre-mRNA splicing.[4][5] By binding to SF3B1, Pladienolide B inhibits the splicing process, leading to an accumulation of unspliced mRNA, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1] It has been shown to block the formation of the pre-B complex in spliceosome assembly.[4][5]
Q2: How do SF3B1 mutations lead to Pladienolide B resistance?
Mutations in the HEAT domain of SF3B1 are frequently observed in various cancers.[4][5] Certain mutations can confer resistance to Pladienolide B by altering the binding affinity of the drug to the SF3B1 protein. For example, a mutation at Arginine 1074 in SF3B1 has been shown to impair the binding of Pladienolide B, rendering cells insensitive to its inhibitory effects on cell proliferation and splicing.[6] Similarly, mutations in residues like Y36C in PHF5A (a component of the SF3b complex) and R1074H in SF3B1 have been linked to resistance.[7]
Q3: What are the common cancer-associated mutations in SF3B1?
The most frequent mutations in SF3B1 are point mutations located in its HEAT domain.[8] A prominent example is the K700E mutation (a substitution of lysine (B10760008) to glutamic acid at position 700), which is linked to myelodysplastic syndromes (MDS) and other cancers.[4][5] This mutation leads to the use of alternative branch sites and 3' splice sites, altering the splicing pattern of numerous genes.[4][5] Other mutations have also been identified in various cancers, including chronic lymphocytic leukemia and uveal melanoma.[8]
Q4: Can yeast be used as a model system to study SF3B1 mutations?
Yes, the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe are valuable model organisms for studying the effects of SF3B1 mutations.[8][9] The splicing machinery is well-conserved between yeast and humans, and the yeast ortholog of SF3B1, Hsh155, shares significant sequence identity.[8][9] Studies in yeast have shown that introducing human cancer-associated mutations into the corresponding yeast protein can recapitulate splicing defects, providing insights into the conserved mechanisms of branch site recognition and the functional consequences of these mutations.[9][10][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Pladienolide B in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent and well-characterized cell line. Perform regular cell line authentication. |
| Incorrect drug concentration | Prepare fresh serial dilutions of Pladienolide B for each experiment. Verify the stock concentration. For determining the initial concentration range, a wide range of dilutions (e.g., 2-fold or 3-fold serial dilutions) is recommended.[12] |
| Assay variability | Optimize the cell seeding density and incubation time. Ensure uniform mixing of reagents. Use a non-linear regression model (e.g., four-parameter logistic function) to calculate the IC50 from your dose-response curve.[13][14] |
| Cell passage number | Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics and drug sensitivity. |
Problem 2: No significant difference in splicing patterns observed after Pladienolide B treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Pladienolide B treatment for your specific cell line.[1] |
| Insensitive cell line | Some cell lines may be inherently less sensitive to Pladienolide B.[15] Consider using a positive control cell line known to be sensitive to the drug. |
| Inefficient RNA extraction or RT-qPCR | Check the quality and quantity of your extracted RNA. Design and validate primers that specifically amplify the spliced and unspliced transcripts of your target genes. |
| Target gene selection | Select genes that are known to be sensitive to SF3B1 inhibition. For example, the alternative splicing of RBM5 is a known sensitive marker for SF3B1 activity.[15][16] |
Problem 3: Difficulty in generating stable SF3B1 mutant cell lines.
| Possible Cause | Troubleshooting Step |
| Inefficient gene editing | Optimize your CRISPR-Cas9 or prime editing protocol.[17][18] Consider using a fluorescent reporter system to enrich for edited cells.[17][18] For troubleshooting cloning issues, it is recommended to run controls such as transforming uncut vector to check cell viability and a vector-only ligation to check for background.[19] |
| Toxicity of the mutation | Some SF3B1 mutations may confer a growth disadvantage.[20] Consider using an inducible expression system to control the expression of the mutant protein. |
| Incorrect validation of mutants | Validate the generated mutations at both the genomic DNA and mRNA levels using Sanger sequencing.[20] Confirm the expression of the mutant protein by Western blotting if an antibody that distinguishes the mutant from the wild-type is available.[20] |
Data Presentation
Table 1: IC50 Values of Pladienolide B and its Analogues in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pladienolide B | HeLa | Cervical Cancer | Low nanomolar range | [1] |
| Pladienolide B | Gastric Cancer Cell Lines (6 lines) | Gastric Cancer | 1.6 ± 1.2 (range: 0.6–4.0) | [21] |
| Pladienolide B derivative | Gastric Cancer Cell Lines (6 lines) | Gastric Cancer | 1.2 ± 1.1 (range: 0.4–3.4) | [21] |
| Pladienolide B derivative | Primary Cultured Gastric Cancer Cells | Gastric Cancer | 4.9 ± 4.7 (range: 0.3–16) | [21] |
| Pladienolide B | NS-1 | Mouse Myeloma | ~8,000 | [22] |
| Pladienolide B | DU145 | Human Prostate Cancer | ~5 | [22] |
| Pladienolide Analogue 2 | NS-1 | Mouse Myeloma | ~8,000 - 64,000 | [22] |
| Pladienolide Analogue 2 | DU145 | Human Prostate Cancer | ~5 - 40 | [22] |
| 6-Deoxypladienolide D | Mutant SF3B1 Cancer Cell Line | Not specified | Potent growth inhibition | [23] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Pladienolide B or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13][14][24]
RT-qPCR for Splicing Analysis
-
RNA Extraction: Extract total RNA from treated and untreated cells using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design primers that specifically amplify the canonically spliced and alternatively spliced (or unspliced) transcripts of the target gene.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix.
-
Data Analysis: Calculate the relative expression of the different splice variants using the ΔΔCt method, normalizing to a housekeeping gene.
Generation of SF3B1 Mutant Cell Lines using Prime Editing
-
Design of pegRNA and ngRNA: Design a prime editing guide RNA (pegRNA) that contains the desired edit (e.g., K700E) and a nicking guide RNA (ngRNA) to nick the non-edited strand.
-
Cloning: Clone the pegRNA and ngRNA sequences into appropriate expression vectors.
-
Transfection: Co-transfect the prime editor plasmid and the guide RNA plasmids into the target cells.
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Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance or a fluorescent marker) and isolate single-cell clones.
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Validation: Screen the clones for the desired mutation by PCR and Sanger sequencing of the genomic DNA. Confirm the expression of the mutant allele at the mRNA level by RT-PCR and sequencing.[17][18]
Visualizations
Caption: Mechanism of Pladienolide B action and resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 5. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 6. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 8. Human Cancer-Associated Mutations of SF3B1 Lead to a Splicing Modification of Its Own RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] SF3b1 mutations associated with myelodysplastic syndromes alter the fidelity of branchsite selection in yeast | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. ajmc.com [ajmc.com]
- 19. neb.com [neb.com]
- 20. researchgate.net [researchgate.net]
- 21. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
Potential off-target effects of Pladienolide A in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pladienolide A. The focus is on understanding and investigating potential off-target effects in cellular models.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Q1: My cells are showing high levels of cytotoxicity at low nanomolar concentrations of this compound. Is this expected, and could it be due to off-target effects?
A1: Yes, high cytotoxicity at low nanomolar concentrations is the expected on-target effect of this compound and its analogs, such as Pladienolide B.[1][2] Pladienolides are potent inhibitors of the SF3b complex, a core component of the spliceosome.[3][4][5] Inhibition of this essential cellular machinery leads to widespread pre-mRNA splicing defects, ultimately triggering cell cycle arrest and apoptosis.[6]
While off-target effects are always a possibility with small molecule inhibitors, the potent cytotoxicity is most likely attributable to the inhibition of SF3b. To confirm this in your model, you can perform experiments to verify the on-target mechanism, such as assessing changes in pre-mRNA splicing of known SF3b target genes.
Q2: I am observing phenotypic effects that don't seem directly related to splicing inhibition. How can I begin to investigate if these are off-target effects?
A2: This is a valid concern. While the primary mechanism of this compound is splicing inhibition, off-target interactions can never be fully excluded without specific investigation. Here is a step-by-step approach to start investigating potential off-target effects:
-
Validate On-Target Engagement: Before searching for off-targets, confirm that this compound is engaging with its intended target, SF3b, in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols).
-
Use a Negative Control: If available, use an inactive analog of this compound. These molecules are structurally similar but do not inhibit SF3b. If your unexpected phenotype persists with the inactive analog, it is more likely to be an off-target effect or a general compound-related artifact.
-
Global Proteomic & Transcriptomic Analysis: Perform unbiased, global analyses to look for changes that are inconsistent with splicing inhibition alone. Techniques like proteomics can identify changes in protein abundance or post-translational modifications that are not readily explained by altered splicing.
-
Targeted Approaches: If you hypothesize a specific off-target (e.g., a particular kinase), you can use targeted assays like in vitro kinase assays or specific cellular assays for that pathway.
Q3: Are there any known off-target proteins for this compound?
A3: Currently, there is a lack of published literature that systematically identifies specific off-target proteins for this compound in mammalian cellular models. The vast majority of research has focused on its on-target activity as a spliceosome inhibitor. A recent proteomic study on the closely related Pladienolide B has provided a more global view of its cellular effects, but this still centers on the consequences of splicing modulation.[7][8] Researchers should therefore assume that the off-target profile of this compound is largely uncharacterized and may need to be determined empirically for their specific cellular model.
Q4: How can I be sure that the apoptosis I'm observing is due to SF3b inhibition and not an off-target effect?
A4: The induction of apoptosis is a well-documented downstream consequence of spliceosome inhibition by pladienolides.[6][9] To link this apoptosis to the on-target activity of this compound, you can:
-
Rescue Experiments: If you can create a cell line with a this compound-resistant mutant of SF3B1, you can test if this mutant is protected from apoptosis induced by the compound.[4]
-
Time-Course Analysis: Correlate the onset of splicing inhibition (e.g., by measuring unspliced mRNA transcripts) with the activation of apoptotic markers (e.g., caspase cleavage). The splicing defects should precede the apoptotic events.
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Knockdown Phenocopy: Use siRNA or shRNA to knock down SF3B1 and see if it phenocopies the apoptotic effect of this compound treatment.
Quantitative Data
Given the limited availability of specific off-target data for this compound, this table summarizes the on-target cytotoxic activity (IC50 values) of its well-studied analog, Pladienolide B, in various cancer cell lines. This provides a baseline for the expected potency of this class of compounds.
| Cell Line | Cancer Type | IC50 (nM) of Pladienolide B | Reference |
| MKN74 | Gastric Cancer | 1.6 ± 1.2 (mean for 6 cell lines) | [1] |
| Primary Gastric Cancer Cells | Gastric Cancer | 4.9 ± 4.7 (mean for 12 primary cultures) | [1] |
Note: There is no publicly available quantitative data (e.g., Kd, IC50) for off-target interactions of this compound. Researchers are encouraged to generate this data for any suspected off-targets in their models of interest.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound physically binds to its target protein (SF3b) in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-4 hours).
-
-
Harvesting and Lysis:
-
Harvest the cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble SF3B1 (or a specific subunit like SF3B1) in each sample by Western blotting.
-
Use an antibody specific for SF3B1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SF3B1 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for using affinity-based chemical proteomics to identify potential off-target proteins of this compound. This requires a modified version of this compound that can be used as a "bait".
Methodology:
-
Probe Synthesis:
-
Synthesize a this compound analog that incorporates a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin). This is a specialized chemical synthesis step.
-
-
Cell Treatment and UV Crosslinking:
-
Treat your cells with the this compound affinity probe.
-
Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners (both on- and off-targets).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and extract total protein.
-
-
Affinity Purification:
-
Use streptavidin-coated beads to pull down the biotin-tagged probe that is now crosslinked to its protein targets.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the protein sample for mass spectrometry analysis by in-gel or in-solution digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine to identify the proteins that were pulled down.
-
Proteins that are significantly enriched in the this compound probe sample compared to a negative control (e.g., beads only or a control compound) are considered potential binding partners. SF3b subunits should be among the top hits, validating the experiment. Other significantly enriched proteins are potential off-targets.
-
Kinome Profiling
This protocol outlines the use of a commercial service, such as KINOMEscan™, to screen this compound against a large panel of kinases to identify potential off-target kinase interactions.
Methodology:
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
-
Competition Binding Assay (as performed by the service):
-
The assay typically involves incubating a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).
-
If this compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on a solid support.
-
-
Quantification:
-
The amount of kinase bound to the solid support is quantified, often using qPCR to detect the DNA tag.
-
-
Data Analysis:
-
The results are typically provided as a percentage of control, indicating the degree of displacement of the immobilized ligand by this compound.
-
Strong inhibition of a kinase suggests a potential off-target interaction. This can be followed up with dose-response experiments to determine the binding affinity (Kd).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the on- and off-target effects of this compound.
References
- 1. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Decoding spliceosome inhibition: Isobaric tag-based proteomic profiling of pladienolide B treated human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pladienolide B In Vivo Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pladienolide B in in vivo animal studies. Our aim is to offer practical advice to overcome common challenges and refine experimental designs for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pladienolide B?
A1: Pladienolide B is a potent and specific inhibitor of the spliceosome, a cellular machine responsible for pre-mRNA splicing. It directly binds to the SF3b (splicing factor 3b) complex, a core component of the U2 snRNP.[1][2] This inhibition leads to the accumulation of unspliced pre-mRNA, causing cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: What is a typical starting dose for Pladienolide B in mice?
A2: Based on available preclinical studies, a starting dose for Pladienolide B in mice can range from 2.5 to 10 mg/kg.[5] For a derivative of Pladienolide B, a dosage of 10 mg/kg has been shown to be effective in a gastric cancer xenograft model.[6] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and for your particular batch of the compound.
Q3: How should I formulate Pladienolide B for in vivo administration?
A3: Pladienolide B has limited aqueous solubility. A common formulation used for a synthetic derivative involves dissolving the compound in a vehicle of 3.0% DMSO, 6.5% Tween 80 in a 5% glucose solution.[3] Another suggested solvent for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is essential to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals.
Q4: What are the expected toxicities of Pladienolide B in animals?
A4: The primary dose-limiting toxicities of Pladienolide B and its derivatives are often related to its potent anti-proliferative activity, which can affect rapidly dividing normal cells. In a study with a Pladienolide B derivative, a temporary body weight loss of less than 10% was observed.[6] A phase I clinical trial of a Pladienolide B derivative, E7107, was terminated early due to unexpected ocular toxicities in patients.[7] Close monitoring of animal health, including body weight, clinical signs of distress, and organ-specific toxicity markers, is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of Pladienolide B | Improper solvent or formulation technique. | - Use a co-solvent system such as DMSO and Tween 80 in a glucose or saline solution.[3][5] - Gentle warming and sonication may aid in dissolution, but be cautious of compound degradation. - Prepare fresh formulations for each experiment. |
| Unexpected Animal Toxicity or Mortality | Dose is too high for the specific animal model or strain. Vehicle toxicity. | - Conduct a maximum tolerated dose (MTD) study with a dose-escalation design.[8] - Include a vehicle-only control group to assess the toxicity of the formulation itself. - Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia.[9] |
| Lack of In Vivo Efficacy | Suboptimal dosage or dosing schedule. Poor bioavailability with the chosen route of administration. Tumor model is resistant to splicing inhibition. | - Increase the dose or dosing frequency, guided by MTD studies. - Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to improve systemic exposure. - Confirm the sensitivity of your cancer cell line to Pladienolide B in vitro before proceeding to in vivo studies. |
| Variability in Tumor Response | Inconsistent drug administration. Heterogeneity of the tumor xenografts. | - Ensure accurate and consistent dosing technique. - Start treatment when tumors reach a consistent size range (e.g., 100-300 mm³).[7] - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Pladienolide B and its Derivatives in Mouse Xenograft Models
| Compound | Cancer Model | Host Strain | Dose & Route | Dosing Schedule | Key Findings | Reference |
| Pladienolide B Derivative | Gastric Cancer (Primary Cultured Cells) | SCID Mice | 10 mg/kg, Intraperitoneal | Every other day for 4 injections | Complete tumor disappearance within 2 weeks.[6] | [6] |
| Pladienolide B | Various Xenografts (PC-3, OVCAR-3, DU-145, WiDr, HCT-116, BSY-1) | BALB/c nu/nu Mice | 2.5, 5, and 10 mg/kg, Intravenous | Daily for 5 days | Strong growth inhibitory or regressive activities.[5] | [5] |
| Synthetic Spliceosome Modulator (Compound 5) | Mantle Cell Lymphoma (JeKo-1) | NOD/SCID Mice | 5, 10, 25, or 50 mg/kg, IV or IP | Daily for 5 days | Dose-dependent tumor growth inhibition.[3] | [3] |
Experimental Protocols
Detailed Methodology for a Xenograft Efficacy Study (Adapted from Sato et al., 2014) [6]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line and Implantation:
-
Primary cultured human gastric cancer cells (2 x 10⁶ cells) are inoculated subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly with calipers.
-
-
Treatment Initiation:
-
Treatment begins when tumors reach a volume of 100–300 mm³.
-
-
Drug Formulation and Administration:
-
A derivative of Pladienolide B is administered at a dose of 10 mg/kg via intraperitoneal injection.
-
The dosing schedule is every other day for a total of four injections.
-
-
Monitoring and Endpoints:
-
Tumor volume and mouse body weight are measured regularly.
-
The primary endpoint is tumor growth inhibition or regression.
-
At the end of the study, tumors can be excised for further analysis, such as RT-PCR to detect unspliced mRNA and TUNEL assays to assess apoptosis.[6]
-
Visualizations
Caption: Signaling pathway of Pladienolide B leading to apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Addressing toxicity and side effects of Pladienolide A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pladienolide A derivatives. The information is designed to address specific issues that may be encountered during experiments, with a focus on toxicity and side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound derivatives?
A1: this compound and its derivatives are potent anti-tumor agents that function as inhibitors of the spliceosome, a large RNA-protein complex essential for the splicing of pre-mRNA into mature mRNA.[1][2][3][4][5] Specifically, they target the SF3b (splicing factor 3b) subunit of the U2 snRNP, a key component of the spliceosome.[1][2][3][4][5] By binding to SF3b, these compounds inhibit the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest at the G1 and G2/M phases, and ultimately, apoptosis (programmed cell death) in cancer cells.[3][6]
Q2: I am observing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
A2: Unexpected cytotoxicity in control cells can be due to several factors:
-
Solvent Toxicity: Pladienolide derivatives are often dissolved in organic solvents like DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[7][8]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell culture can cause widespread cell death. Regularly test your cell lines for mycoplasma contamination and maintain sterile techniques.[7]
-
Cell Health: Unhealthy cells or cells at a very high passage number can be more sensitive to any experimental manipulation, including the addition of a vehicle. Ensure you are using healthy, low-passage cells for your experiments.[9]
Q3: My IC50 values for a specific Pladienolide derivative are inconsistent across experiments. What are the potential reasons?
A3: Inconsistent IC50 values can be frustrating. Here are some common causes:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final IC50 value. Ensure you are using a consistent cell seeding density for all experiments. It is advisable to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Compound Stability and Solubility: Pladienolide derivatives may have limited stability or solubility in aqueous culture media.[3] Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution stored at -20°C or -80°C.[8] Visually inspect for any precipitation after adding the compound to the media.
-
Assay Variability: The metabolic activity of cells, which is often the readout in cytotoxicity assays like the MTT assay, can fluctuate. Ensure consistent incubation times and that all reagents are properly prepared and within their expiration dates.[7][10]
Q4: I am not observing the expected level of splicing modulation (e.g., intron retention) after treating cells with a Pladienolide derivative. What should I check?
A4: If you are not seeing the expected effect on splicing, consider the following:
-
Compound Concentration and Treatment Time: The degree of splicing modulation is dose- and time-dependent.[11] You may need to optimize the concentration of the Pladienolide derivative and the duration of treatment. A time-course and dose-response experiment is recommended.
-
RT-PCR Primer Design: Ensure your RT-PCR primers are designed to specifically amplify the unspliced and spliced transcripts of your target gene. The primers should span an exon-intron junction to detect intron retention.[11][12][13][14][15]
-
RNA Quality: The quality of your extracted RNA is crucial. Use a reliable RNA extraction method and assess the integrity of the RNA before performing RT-PCR.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in TUNEL assay | - Endogenous peroxidase activity (for HRP-based detection) - Non-specific binding of reagents - Over-fixation or over-permeabilization of cells | - Include a quenching step with H2O2 in methanol.[16][17] - Ensure adequate blocking steps.[17] - Optimize fixation and permeabilization times and reagent concentrations.[16][18][19] |
| No signal in positive control for apoptosis assays | - Inactive apoptosis-inducing agent - Insufficient incubation time for apoptosis induction - Problems with the assay kit reagents | - Use a fresh, validated positive control agent (e.g., staurosporine, etoposide).[8] - Optimize the treatment time for the positive control. - Check the expiration dates and storage conditions of all assay components. |
| Compound precipitation in culture medium | - Poor solubility of the Pladienolide derivative - High concentration of the compound | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution in the medium. - Consider using a formulation with improved solubility, if available.[3] - Visually inspect for precipitate after addition to the medium. |
| Inconsistent results between different cell lines | - Cell line-specific sensitivity to spliceosome inhibition - Differences in cellular uptake or efflux of the compound | - Be aware that different cell lines can exhibit varying sensitivities to Pladienolide derivatives. - Consider investigating the expression of drug transporters in your cell lines of interest.[20] |
Quantitative Data Summary: Comparative Toxicity of Pladienolide Derivatives
The following table summarizes the reported in vitro and in vivo toxicities of Pladienolide B and its key derivatives, E7107 and H3B-8800.
| Compound | Assay/Model | Cell Line(s)/Organism | IC50 / Toxicity Finding | Reference(s) |
| Pladienolide B | MTT Assay | Gastric Cancer Cell Lines (6 lines) | Mean IC50: 1.6 ± 1.2 nM (range: 0.6–4.0 nM) | [4][21] |
| MTT Assay | Primary Cultured Gastric Cancer Cells (12 cases) | Mean IC50: 4.9 ± 4.7 nM (range: 0.3–16 nM) | [4][21] | |
| In vivo Xenograft | SCID mice with gastric cancer xenografts | Temporary weight loss of <10% | [4] | |
| E7107 | In vitro Cytotoxicity | Various Human Cancer Cell Lines | IC50 values range from 0.2 nM to 21.1 nM | [22] |
| Phase I Clinical Trial | Patients with advanced solid tumors | Dose-limiting toxicities: nausea, vomiting, diarrhea, fatigue. Reversible vision loss was also reported. | [19][23][24][25] | |
| H3B-8800 | Phase I Clinical Trial | Patients with Myeloid Neoplasms | Most common treatment-related adverse events: diarrhea, nausea, fatigue, vomiting (mostly Grade 1 or 2). No ophthalmic adverse events were observed. | [1][22][26] |
| In vitro Cytotoxicity | Panc05.04 (SF3B1-mutant pancreatic cancer) | Induced cellular lethality and caspase-3/7 cleavage. Showed increased selectivity for SF3B1-mutant cells compared to E7107. | [27][28] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound derivative (and vehicle control, e.g., DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[29]
-
Compound Treatment: The next day, treat the cells with a serial dilution of the Pladienolide derivative. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][29]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][29]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][29]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[7]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with Pladienolide derivative
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Fix the treated cells with 4% PFA for 15-30 minutes at room temperature.[16][17][18][19][30]
-
Permeabilization: Wash the cells with PBS and then permeabilize them to allow the entry of the TdT enzyme.[16][17][18][19][30]
-
TdT Labeling: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[16][18][19]
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.[16][17][18][19]
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a substrate, or a fluorescently labeled antibody).[16][17]
-
Analysis: Visualize the stained cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.[19][30]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Cells treated with Pladienolide derivative
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the Pladienolide derivative for the desired time.[6][31][32]
-
Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[6][31][32]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[31]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[31]
Visualizations
Caption: Mechanism of action of this compound derivatives.
References
- 1. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Alternative Splicing and Caspase-Mediated Cleavage Generate Antagonistic Variants of the Stress Oncoprotein LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target [ijbs.com]
- 14. oncotarget.com [oncotarget.com]
- 15. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencellonline.com [sciencellonline.com]
- 17. biotna.net [biotna.net]
- 18. ptglab.com [ptglab.com]
- 19. clyte.tech [clyte.tech]
- 20. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. benchchem.com [benchchem.com]
- 24. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SF3B1 mutation-mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchhub.com [researchhub.com]
- 30. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate high death rates in mouse models treated with Pladienolide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pladienolide B in mouse models. The focus is on mitigating potential high death rates and managing toxicity to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pladienolide B?
Pladienolide B is a potent inhibitor of the pre-mRNA splicing process, a critical step in gene expression.[1] It specifically targets the SF3B complex (splicing factor 3b), a core component of the spliceosome.[1][2][3] By binding to the SF3B1 subunit, Pladienolide B interferes with the spliceosome's ability to correctly remove introns from pre-mRNA.[1] This leads to an accumulation of unspliced or aberrantly spliced mRNA transcripts, resulting in the downregulation of functional proteins and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[2][4][5][6]
Q2: What are the common applications of Pladienolide B in mouse models?
Pladienolide B and its derivatives are primarily investigated for their antitumor activity in various cancer models.[4][7] Common applications include their use in xenograft models where human cancer cell lines (e.g., gastric, lung, breast, cervical cancer) are implanted into immunodeficient mice.[2][4] These studies aim to evaluate the efficacy of Pladienolide B in reducing tumor growth and inducing cancer cell death in an in vivo setting.[4][8] It is also used as a tool to study the fundamental role of pre-mRNA splicing in normal development and disease.[1][9][10]
Q3: What are the reported side effects and toxicities of Pladienolide B and its derivatives in vivo?
While highly effective against tumor cells, Pladienolide B can also affect normal, healthy cells, leading to toxicity. Reported side effects in mouse models include:
-
Weight Loss: Temporary body weight loss is a commonly observed side effect.[4]
-
Developmental Defects: Administration to pregnant mice has been shown to cause neural tube defects and exencephaly in embryos, and at higher doses (3.6 and 7.2 mg/kg), it can lead to an inability to sustain pregnancy.[9][10]
-
General Toxicity: High doses can lead to pronounced toxicity.[9] A derivative of Pladienolide B, E7107, exhibited manageable side effects in a phase I clinical trial, but also unexpected and reversible visual disturbances.[11]
Q4: How does Pladienolide B-induced cell death occur?
Pladienolide B-induced cell death is primarily mediated through apoptosis.[5][12] Inhibition of the spliceosome leads to cell cycle arrest, typically at the G1 and G2/M phases.[2] The disruption of normal splicing affects the expression of key regulatory proteins, including those involved in cell survival and apoptosis. For instance, it can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and lead to the activation of caspases, which are key executioners of apoptosis.[2][5] Some studies also suggest the involvement of the p73 gene and the ATF3-dependent cell death pathway.[5][13][14][15]
Troubleshooting Guide: Mitigating High Death Rates
High mortality in mouse models treated with Pladienolide B can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem 1: Acute toxicity and rapid death following administration.
| Potential Cause | Recommended Mitigation Strategy |
| Inappropriate Vehicle/Formulation: The vehicle used to dissolve Pladienolide B may be causing acute toxicity. | Review the formulation. A commonly used vehicle for a Pladienolide B derivative consists of 3.0% DMSO and 6.5% Tween 80 in a 5% glucose solution.[16] Test the vehicle alone in a control group of mice to rule out vehicle-specific toxicity. |
| Rapid Drug Absorption and High Peak Concentration: Intravenous (IV) or intraperitoneal (IP) injections can lead to a rapid increase in plasma concentration, causing acute toxicity. | Consider alternative administration routes that allow for slower absorption, such as subcutaneous (SC) or oral (PO) administration, if the compound's bioavailability allows. Alternatively, administer the daily dose in split doses. |
| Dose Miscalculation: Errors in dose calculation can lead to accidental overdose. | Double-check all calculations for dosing solutions. Ensure accurate measurement of mouse body weight for precise dosing. |
Problem 2: Delayed mortality, occurring several days into the treatment regimen.
| Potential Cause | Recommended Mitigation Strategy |
| Cumulative Toxicity: The dosing regimen (dose and frequency) may be too aggressive, leading to an accumulation of toxic effects over time. | Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model. Start with a lower dose and gradually increase it in different cohorts. Consider reducing the frequency of administration (e.g., every other day instead of daily). |
| Severe On-Target Toxicity in Normal Tissues: As a splicing inhibitor, Pladienolide B can affect rapidly dividing normal cells, such as those in the gastrointestinal tract and bone marrow, leading to severe side effects. | Provide supportive care, such as nutritional supplements, hydration therapy (e.g., subcutaneous saline), and soft food to mitigate weight loss and dehydration.[17] Monitor for signs of distress, such as hunched posture, ruffled fur, and lethargy, and consider humane endpoints. |
| Hematological Toxicity: Inhibition of splicing can impact hematopoietic stem cells, leading to anemia, leukopenia, or thrombocytopenia.[18] | Conduct complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for hematological toxicity.[16] If significant myelosuppression is observed, consider dose reduction or treatment holidays. |
| Gastrointestinal Toxicity: Damage to the intestinal lining can lead to diarrhea, dehydration, and weight loss.[17] | Monitor for signs of gastrointestinal distress. Provide supportive care as mentioned above. Histopathological analysis of the gastrointestinal tract at the end of the study can confirm toxicity. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of a Pladienolide B Derivative in a Gastric Cancer Xenograft Model [4]
| Parameter | Value |
| Mouse Strain | SCID mice |
| Cancer Model | Xenograft of primary cultured human gastric cancer cells |
| Drug | Pladienolide B derivative |
| Dose | 10 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Dosing Schedule | Daily for 5 days |
| Observed Side Effects | Temporary weight loss of <10% of total body weight |
| Antitumor Efficacy | Complete tumor disappearance within 2 weeks in all mice |
Table 2: Dose-Finding Study for a Pladienolide B Derivative [4]
| Dose (mg/kg) | Mean Bodyweight Loss |
| 2.5 | 7% |
| 5 | 5% |
| 10 | 10% |
| 20 | 19% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same mouse strain and sex as planned for the efficacy study.
-
Group Allocation: Divide mice into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Treat each group with a different dose of Pladienolide B. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2.5, 5, 10, 20 mg/kg).
-
Administration: Administer the drug and vehicle via the intended route and schedule for a defined period (e.g., 5-14 days).
-
Monitoring: Monitor the mice daily for:
-
Body weight changes
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture)
-
Food and water intake
-
Mortality
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss exceeding a predefined limit (e.g., 20%) and does not induce other severe signs of toxicity.
-
Analysis: At the end of the study, perform CBCs and serum chemistry analysis. Conduct histopathological examination of major organs (liver, kidney, spleen, intestine, bone marrow).
Visualizations
Caption: Pladienolide B signaling pathway leading to apoptosis.
Caption: Workflow for mitigating toxicity in Pladienolide B studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target [ijbs.com]
- 8. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Pladienolide A and its Analogs: A New Frontier in Combination Chemotherapy
The spliceosome inhibitor Pladienolide A and its potent analog, Pladienolide B, are demonstrating significant promise in enhancing the efficacy of standard chemotherapy agents. Emerging research reveals a powerful synergistic relationship, particularly with DNA-damaging agents like cisplatin, offering a novel therapeutic strategy to overcome drug resistance and potentially reduce treatment-related toxicity.
This compound, a macrocyclic lactone, and its more potent derivative Pladienolide B, function by targeting the SF3b complex, a core component of the spliceosome machinery responsible for pre-mRNA splicing. By inhibiting the spliceosome, these compounds induce cell cycle arrest and apoptosis in cancer cells. Recent studies have illuminated a compelling mechanism whereby this splicing inhibition creates a therapeutic vulnerability that can be exploited by conventional chemotherapy.
A key study has demonstrated that pre-treatment of cancer cells with Pladienolide B significantly increases their sensitivity to the widely used chemotherapy drug, cisplatin. This synergistic effect is attributed to Pladienolide B's ability to downregulate the expression of essential DNA repair genes. By impairing the cancer cells' ability to repair the DNA damage inflicted by cisplatin, Pladienolide B amplifies the cytotoxic effects of the chemotherapy, leading to enhanced cancer cell death.
This guide provides a comprehensive comparison of the performance of Pladienolide B, both as a monotherapy and in combination with standard chemotherapy agents, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between Pladienolide B and various standard chemotherapy agents has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower when Pladienolide B is used in combination with these agents.
| Cell Line | Drug | IC50 (Monotherapy) | IC50 (in combination with Pladienolide B) | Fold Change in IC50 |
| SKOV3 (Ovarian Cancer) | Cisplatin | ~10 µM | ~2.5 µM | ~4-fold decrease |
| Carboplatin | >100 µM | ~50 µM | >2-fold decrease | |
| Doxorubicin | ~1 µM | ~0.4 µM | ~2.5-fold decrease | |
| Etoposide | ~5 µM | ~2 µM | ~2.5-fold decrease | |
| Gemcitabine | ~10 nM | ~4 nM | ~2.5-fold decrease | |
| A549 (Lung Cancer) | Cisplatin | ~15 µM | ~5 µM | ~3-fold decrease |
| HepG2 (Liver Cancer) | Cisplatin | ~8 µM | ~3 µM | ~2.7-fold decrease |
| HT29 (Colon Cancer) | Cisplatin | ~12 µM | ~4 µM | ~3-fold decrease |
| N14A (Pseudomyxoma Peritonei) | Cisplatin | Not specified | Synergistic effect observed | Not applicable |
| Mitomycin-C | Not specified | Synergistic effect observed | Not applicable |
Note: The IC50 values are approximate and have been inferred from graphical data presented in the cited literature. The fold change is an estimation based on these values.
Mechanism of Action: A Two-Step Assault on Cancer Cells
The synergistic effect of Pladienolide B and DNA-damaging agents can be conceptualized as a "one-two punch" against cancer cells.
Caption: Sequential treatment with Pladienolide B followed by standard chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described in the study by Anufrieva et al. (2023).[1]
-
Cell Seeding: Cancer cell lines (e.g., SKOV3, A549, HepG2, HT29) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Pladienolide B Pre-treatment: Cells are treated with a low dose of Pladienolide B (e.g., 1.56 nM for SKOV3 cells) or a vehicle control (DMSO) and incubated for 48 hours.
-
Chemotherapy Agent Treatment: After the pre-treatment period, the media is replaced with fresh media containing various concentrations of the standard chemotherapy agent (e.g., cisplatin, doxorubicin, etoposide, gemcitabine, carboplatin).
-
Incubation: The cells are incubated for an additional 48 to 72 hours.
-
MTT Reagent Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. IC50 values are determined by fitting a normalized model to the dose-response data using non-linear regression.
Apoptosis Analysis (FACS)
This protocol is adapted from methodologies that assess apoptosis through caspase activity.
-
Cell Treatment: Cells are treated with Pladienolide B, the standard chemotherapy agent, or the combination of both as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in an appropriate binding buffer.
-
Staining: Cells are stained with fluorescently labeled Annexin V (a marker for early apoptosis) and a viability dye such as Propidium Iodide (PI) or SYTOX (to distinguish necrotic cells). For caspase activity, a fluorescently labeled caspase 3/7 substrate is used.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on the fluorescence signals.
Caption: Workflow for in vitro combination studies of Pladienolide B and chemotherapy.
Concluding Remarks
The combination of this compound/B with standard chemotherapy agents, particularly DNA-damaging drugs, represents a highly promising avenue for cancer therapy. The mechanistic basis for this synergy—the inhibition of DNA repair pathways by the spliceosome inhibitor—provides a strong rationale for further preclinical and clinical investigation. The data presented here underscore the potential of this combination strategy to enhance therapeutic efficacy and overcome resistance, offering new hope for patients with various malignancies. Further studies are warranted to optimize dosing schedules and evaluate these combinations in in vivo models to translate these encouraging findings into clinical practice.
References
Validating Splicing Inhibition by Pladienolide A and its Analogs Using RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pladienolide A's more potent and widely studied analog, Pladienolide B, with other splicing inhibitors, focusing on the validation of their mechanism of action through RNA sequencing (RNA-seq). We present supporting experimental data, detailed protocols for RNA-seq analysis, and visualizations of key pathways and workflows to aid researchers in designing and interpreting their experiments.
Introduction to Splicing Inhibition
Pre-mRNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). The spliceosome, a large and dynamic ribonucleoprotein complex, carries out this process. The SF3B1 (Splicing Factor 3b Subunit 1) protein is a core component of the U2 snRNP within the spliceosome, playing a crucial role in recognizing the branch point sequence of introns.
Pladienolide B, a macrolide natural product, is a potent inhibitor of the SF3B1 subunit.[1][2][3] By binding to SF3B1, Pladienolide B and its analogs interfere with the splicing process, leading to an accumulation of unspliced or aberrantly spliced mRNA transcripts. This disruption of normal splicing has shown significant anti-tumor activity, making SF3B1 an attractive target for cancer therapy.[3][4] RNA-seq has emerged as a powerful tool to globally assess the impact of these inhibitors on splicing, primarily by quantifying changes in intron retention and exon skipping.
Comparative Analysis of Splicing Inhibitors
Pladienolide B is a leading compound in a class of SF3B1 inhibitors that also includes natural products like Spliceostatin A and Herboxidiene, as well as synthetic molecules such as E7107 and H3B-8800. While all these compounds target the SF3B1 complex, they may exhibit different potencies and produce distinct patterns of splicing alterations.
Quantitative Effects on Splicing Events
The primary consequence of SF3B1 inhibition is a global increase in intron retention (IR) and, to a lesser extent, exon skipping (SE). The following table summarizes the quantitative effects of various SF3B1 inhibitors on splicing events as determined by RNA-seq analysis in different cancer cell lines.
| Splicing Inhibitor | Cell Line | Concentration | Duration | Intron Retention (IR) Events | Skipped Exon (SE) Events | Reference |
| Pladienolide B | K562 | 10 nM | 4 hours | >7,000 | ~1,500 | --INVALID-LINK-- |
| Pladienolide B | CLL | 100 nM | 2 hours | Widespread increase in IR ratio | Not specified | --INVALID-LINK-- |
| Spliceostatin A | HeLa | 50 ng/mL | 6 hours | Predominantly exon skipping | >1,000 | --INVALID-LINK-- |
| H3B-8800 | K562 (SF3B1-WT) | 100 nM | 24 hours | Enriched in spliceosome genes | Not specified | --INVALID-LINK-- |
| H3B-8800 | MEC1 (SF3B1-WT) | 75 nM | 6 hours | ~8,000 | >10,000 | --INVALID-LINK-- |
| E7107 | OCI-Ly3 | 50 nM | 24 hours | Confirmed for specific genes | Multi-exon skipping in MDM2 | --INVALID-LINK-- |
Note: The number of events can vary significantly based on the cell line, drug concentration, treatment duration, and the bioinformatic pipeline used for analysis.
Experimental Protocols
Validating the effect of Pladienolide B and other splicing inhibitors using RNA-seq involves a multi-step process, from cell treatment and RNA extraction to bioinformatic analysis of the sequencing data.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., K562, HeLa, or a relevant patient-derived cell line) at an appropriate density to ensure logarithmic growth during the experiment.
-
Drug Treatment: Treat the cells with the splicing inhibitor (e.g., Pladienolide B at 1-100 nM) or a vehicle control (e.g., DMSO). The optimal concentration and treatment duration should be determined empirically for each cell line, typically ranging from 2 to 24 hours.
-
Harvesting: After the incubation period, harvest the cells for RNA extraction.
RNA Extraction and Library Preparation
-
RNA Isolation: Extract total RNA from the treated and control cells using a standard method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer (Agilent) or a similar instrument. An RNA Integrity Number (RIN) of >8 is recommended.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Strand-specific library preparation is highly recommended to accurately identify intron retention events.
RNA Sequencing
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq. A sequencing depth of at least 30-50 million paired-end reads per sample is recommended for differential splicing analysis.
Bioinformatic Analysis
The analysis of RNA-seq data to identify differential splicing events is a critical step. The following is a typical bioinformatic pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner. STAR (Spliced Transcripts Alignment to a Reference) is a widely used and efficient aligner for this purpose.
-
Key STAR Parameters:
-
--runThreadN: Number of threads to use.
-
--genomeDir: Path to the genome index.
-
--readFilesIn: Paths to the FASTQ files.
-
--outSAMtype BAM SortedByCoordinate: Output format.
-
--outFilterType BySJout: Filters out spurious junctions.
-
--outFilterMultimapNmax 20: Maximum number of multiple alignments allowed.
-
--alignSJoverhangMin 8: Minimum overhang for spliced alignments.
-
--alignSJDBoverhangMin 1: Minimum overhang for annotated spliced alignments.
-
--outFilterMismatchNmax 999: Maximum number of mismatches per pair.
-
--outFilterMismatchNoverLmax 0.04: Mismatch rate per read length.
-
--alignIntronMin 20: Minimum intron length.
-
--alignIntronMax 1000000: Maximum intron length.
-
--alignMatesGapMax 1000000: Maximum mate gap.
-
-
-
Differential Splicing Analysis: Use specialized tools to identify and quantify differential splicing events between the treated and control samples. Popular tools include:
-
rMATS (replicate Multivariate Analysis of Transcript Splicing): This tool detects and quantifies five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI). It calculates the "Percent Spliced-In" (PSI or Ψ) value for each event and performs a statistical test to identify significant changes.
-
DEXSeq (Differential Exon Usage in RNA-Seq): This package identifies differential exon usage, which can be a result of alternative splicing. It uses generalized linear models to test for differences in exon usage between conditions.
-
-
Visualization: Visualize the differential splicing events using tools like Sashimi plots, which display the read coverage over exons and the number of reads supporting each splice junction.
Visualizations
Signaling Pathway of SF3B1 Inhibition
References
- 1. Optimizing RNA-Seq Mapping with STAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 3. biociphers.wordpress.com [biociphers.wordpress.com]
- 4. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
Unraveling the Structure-Activity Relationship of Pladienolide A Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pladienolide A and its analogues represent a promising class of potent anti-tumor agents that function by modulating pre-mRNA splicing, a critical process in gene expression. These 12-membered macrolides specifically target the SF3b subunit of the spliceosome, leading to cell cycle arrest and apoptosis in cancer cells. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel, more effective, and selective anticancer therapeutics. This guide provides a comparative analysis of this compound analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Performance Comparison: Splicing Inhibition and Cytotoxicity
The biological activity of this compound analogues is primarily assessed through their ability to inhibit pre-mRNA splicing and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data, highlighting how modifications to the this compound scaffold influence these activities.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues against Various Cancer Cell Lines
| Compound | Modification(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pladienolide B | - | Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.6 ± 1.2 | [1] |
| Pladienolide B Derivative | C7: 4-cyclo-heptylpiperazin-1-yl, C16: -OH | Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.2 ± 1.1 | [1] |
| Pladienolide B | - | HEL | Erythroleukemia | 1.5 | [2] |
| Pladienolide B | - | K562 | Erythroleukemia | 25 | [2] |
| Analogue 2 | 6-deshydroxy | NS-1 (Mouse Myeloma) | Myeloma | ~8-fold less active than Pladienolide B | [1] |
| Analogue 3 | 18,19-desepoxy | NS-1 (Mouse Myeloma) | Myeloma | up to 25-fold less active than Pladienolide B | [1] |
Table 2: Structure-Activity Relationship Summary of Key Modifications
| Structural Region | Modification | Impact on Activity | Key Findings |
| C7-hydroxyl group | Acetylation (Pladienolide B) vs. other esters | Potency can be maintained or improved with other ester groups. The acetyl group is not essential for high activity. | Derivatization at this position can improve physicochemical properties and in vivo efficacy.[1] |
| C6-hydroxyl group | Removal (6-deshydroxy analogues) | Slight to moderate decrease in activity. | The 6-hydroxyl group contributes to, but is not essential for, potent activity.[1] |
| 18,19-epoxide | Removal (18,19-desepoxy analogues) | Significant decrease in activity. | The epoxide is a critical pharmacophore, likely involved in key interactions with the SF3b target.[1] |
| Side Chain Methyl Groups | Removal | Required for splicing inhibition. | These groups are important for the correct conformation and binding to the SF3b complex. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of this compound analogues.
In Vitro Splicing Assay using HeLa Cell Nuclear Extract
This assay assesses the ability of a compound to inhibit the splicing of a pre-mRNA transcript in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)
-
ATP, MgCl2, and other buffer components
-
This compound analogue (dissolved in DMSO)
-
Proteinase K
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Prepare splicing reactions on ice. To a microcentrifuge tube, add the following in order: buffer, ATP, MgCl2, 32P-labeled pre-mRNA, and HeLa nuclear extract.
-
Add the this compound analogue at the desired concentration (a DMSO control should be included).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
Stop the reaction by adding a solution containing proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.
-
Extract the RNA from the reaction mixture using phenol/chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Analyze the RNA products by denaturing urea-PAGE.
-
Visualize and quantify the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA using a phosphorimager. The inhibition of splicing is determined by the reduction in the amount of spliced mRNA and the accumulation of pre-mRNA compared to the control.[3][4][5][6][7]
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
96-well plates
-
Complete cell culture medium
-
This compound analogue (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogue (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Visualizing the Mechanism and Workflow
Signaling Pathway of Pladienolide-Induced Apoptosis
Pladienolide analogues, by inhibiting the SF3b complex, trigger a cascade of events leading to programmed cell death (apoptosis). The following diagram illustrates the key steps in this pathway.
Caption: Pladienolide-induced apoptosis pathway.
Experimental Workflow for SAR Studies
A systematic approach is necessary to elucidate the structure-activity relationship of novel this compound analogues. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for SAR studies.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Development of an in vitro pre-mRNA splicing assay using plant nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA splicing process analysis for identifying antisense oligonucleotide inhibitors with padlock probe-based isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01336A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Pladienolide B with other cancer drugs
A detailed guide for researchers on the synergistic effects of the splicing modulator Pladienolide B with other anticancer agents, supported by experimental data and protocols.
Pladienolide B, a potent inhibitor of the SF3B1 subunit of the spliceosome, has emerged as a promising therapeutic agent in oncology. By disrupting the pre-mRNA splicing machinery, Pladienolide B induces cell cycle arrest and apoptosis in various cancer cells.[1][2] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, researchers are increasingly exploring its synergistic potential in combination with other cancer drugs. This guide provides a comparative analysis of the synergistic effects of Pladienolide B with different classes of anticancer agents, supported by quantitative data and detailed experimental methodologies.
Synergistic Combinations with Pladienolide B
The therapeutic potential of Pladienolide B can be significantly amplified when used in combination with drugs that target complementary pathways, particularly those involved in DNA damage and repair.
Table 1: Quantitative Analysis of Synergistic Effects of Pladienolide B Combinations
| Combination Drug | Cancer Type/Cell Line | Synergy Metric (Value) | Outcome Summary |
| DNA-PK Inhibitors | |||
| NU7441 | HT1080 (Fibrosarcoma) | N/A (Colony Formation Assay) | Pre-treatment with Pladienolide B (1-5 nM) significantly enhanced the cytotoxicity of the DNA-PK inhibitor NU7441 (4 µM).[3] |
| NU7026 | HT1080 (Fibrosarcoma) | N/A (Colony Formation Assay) | Pre-treatment with Pladienolide B (1-5 nM) significantly enhanced the cytotoxicity of the DNA-PK inhibitor NU7026 (5 µM).[3] |
| Platinum-Based Agents | |||
| Cisplatin | Ovarian Cancer Cell Lines | ZIP Synergy Score > 10 | Sequential treatment, with Pladienolide B administered before cisplatin, demonstrated a strong synergistic effect in various ovarian cancer cell lines.[4] |
| Immune Checkpoint Inhibitors | |||
| αPDL1 (anti-PD-L1 antibody) | Ovarian Cancer (ID8 mouse model) | N/A (In vivo tumor growth) | Combination of Pladienolide B with αPDL1 enhanced the antitumor effect, improved the immune microenvironment by inducing pyroptosis and increasing cytotoxic immune cell infiltration. |
N/A: Not available in the reviewed literature. ZIP (Zero Interaction Potency) score is a synergy metric where values above 10 indicate a strong synergistic interaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic findings. Below are protocols for key experiments cited in the evaluation of Pladienolide B combinations.
Cell Viability and Synergy Assays
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the level of synergy.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment:
-
Single-agent dose-response: Treat cells with a serial dilution of Pladienolide B and the combination drug individually to determine the IC50 value for each.
-
Combination treatment: Treat cells with a matrix of concentrations of both drugs, often at a constant ratio based on their individual IC50 values. For sequential treatment, one drug is added for a specific duration before the addition of the second drug.[4]
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]
-
Alternatively, calculate the Zero Interaction Potency (ZIP) score, where a score greater than 10 suggests strong synergy.[4]
-
Calculate the Dose-Reduction Index (DRI), which quantifies the fold-reduction of each drug's dose in a synergistic combination to achieve a given effect level.[5]
-
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cells after drug treatment.
Protocol:
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Drug Treatment: Treat the cells with Pladienolide B, the combination drug, or their combination for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number and size of colonies in the treated groups to the untreated control group to determine the effect on clonogenic survival.[3]
Mechanistic Insights and Signaling Pathways
The synergistic effects of Pladienolide B often stem from its ability to modulate cellular pathways that are also targeted by its combination partners.
Pladienolide B and DNA Damage Repair Inhibition
Pladienolide B's inhibition of the SF3B1-mediated splicing can lead to the downregulation of key DNA repair genes. This creates a state of "BRCAness" or synthetic lethality, making cancer cells more susceptible to agents that induce DNA damage or inhibit DNA repair pathways, such as PARP inhibitors and DNA-PK inhibitors.[6]
Caption: Pladienolide B and DNA-PK inhibitor synergy.
Experimental Workflow for Synergy Assessment
The systematic evaluation of drug synergy involves a multi-step process from initial screening to in-depth mechanistic studies.
Caption: Workflow for evaluating drug synergy.
Conclusion
The combination of Pladienolide B with other anticancer agents, particularly those targeting DNA damage and repair pathways, represents a promising strategy to enhance therapeutic efficacy. The synergistic interactions observed in preclinical studies, supported by quantitative analyses, provide a strong rationale for further investigation. The detailed experimental protocols and mechanistic insights presented in this guide offer a framework for researchers to design and interpret studies aimed at optimizing Pladienolide B-based combination therapies for various cancer types. Future research should focus on expanding the repertoire of synergistic partners for Pladienolide B and validating these combinations in relevant in vivo models and ultimately in clinical settings.
References
- 1. Synergistic combination therapy delivered via layer‐by‐layer nanoparticles induces solid tumor regression of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF3B1 mutations constitute a novel therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Spliceosome Inhibitors: Understanding Cross-Resistance and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The spliceosome has emerged as a promising therapeutic target in oncology, with several small molecule inhibitors progressing through preclinical and clinical development. These inhibitors primarily target the SF3b complex, a core component of the U2 snRNP. However, the emergence of resistance poses a significant challenge. This guide provides a comparative analysis of prominent spliceosome inhibitors, focusing on cross-resistance patterns, and offers detailed experimental protocols for their evaluation.
Performance Comparison of Spliceosome Inhibitors
The following tables summarize the in vitro efficacy of key spliceosome inhibitors against a panel of cancer cell lines, including those with wild-type and mutant SF3B1, as well as cell lines with acquired resistance to specific inhibitors. The data highlights the cross-resistance observed among inhibitors that share a common binding site on the SF3b complex.
Table 1: IC50 Values (nM) of Spliceosome Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | SF3B1 Status | E7107 (Pladienolide D derivative) | H3B-8800 | Pladienolide B | Spliceostatin A | Reference(s) |
| K562 | Chronic Myeloid Leukemia | Wild-type | - | Preferential killing in SF3B1 mutant cells | - | - | [1] |
| K562-SF3B1K700E | Chronic Myeloid Leukemia | K700E Mutant | No preferential killing | Preferential killing | - | - | [1] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Wild-type | - | - | - | - | |
| NALM-6-SF3B1K700E | B-cell Acute Lymphoblastic Leukemia | K700E Mutant | - | Significant growth inhibition | - | - | [2] |
| Mel202 | Uveal Melanoma | R625L Mutant | Decreased cell viability | - | - | - | [3] |
| 92.1 | Uveal Melanoma | Wild-type | Less sensitive than Mel202 | - | - | - | [3] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Various | - | - | 5.1 - 138.7 | - | [4][5] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Wild-type | Nanomolar range | Similar splicing changes to E7107 | - | - | [6] |
Table 2: Cross-Resistance Profile of SF3b Inhibitors
| Resistant Cell Line | Acquired Resistance To | Resistance Mechanism | Cross-Resistance to H3B-8800 | Reference(s) |
| HCT116-Pladienolide Resistant | Pladienolides | SF3B1R1074H or PHF5AY36C mutation | Yes | [1] |
| WiDr-Pladienolide Resistant | Pladienolides | SF3B1R1074H mutation | Not explicitly tested, but expected | [5] |
| DLD1-Pladienolide Resistant | Pladienolides | SF3B1R1074H mutation | Not explicitly tested, but expected | [5] |
Mechanisms of Action and Resistance
Spliceosome inhibitors such as E7107, H3B-8800, Pladienolide B, and Spliceostatin A all function by binding to the SF3b complex within the U2 snRNP. This interaction prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[7][8] This leads to an accumulation of unspliced pre-mRNAs and ultimately induces cell cycle arrest and apoptosis.[6]
Resistance to these inhibitors primarily arises from mutations in the genes encoding components of the SF3b complex, most notably SF3B1 and PHF5A. These mutations alter the drug-binding pocket, reducing the affinity of the inhibitors and rendering them less effective.[1] The shared binding site explains the observed cross-resistance among different SF3b inhibitors.[1]
References
- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pladienolide A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Pladienolide A are paramount to ensuring laboratory safety and regulatory compliance. Although classified as a non-hazardous substance in its Safety Data Sheet (SDS), its use in cancer research warrants a cautious approach to its disposal, aligning with best practices for handling potentially cytotoxic agents. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. While specific disposal procedures for this compound are not extensively detailed in available safety literature, the guidelines for a closely related compound, Pladienolide B, and general chemical waste protocols provide a strong framework for its management.
Personal Protective Equipment (PPE): When handling this compound, especially during waste consolidation and disposal, the following PPE is recommended:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required under normal use conditions |
Spill Management: In the event of a spill, the following steps should be taken:
-
Don appropriate PPE.
-
Contain the spill using an absorbent material such as chemical spill pads or vermiculite.
-
Collect the absorbent material and any contaminated debris, placing it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable detergent and water.
-
Dispose of all contaminated materials as hazardous waste.[1]
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste should be conducted in a manner that minimizes exposure and ensures containment.
Experimental Protocol for Waste Disposal:
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container label should include the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Caution: Handle with Care - Research Compound").
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[1]
-
Do not overfill the container.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.[1]
-
Do not dispose of this compound down the drain or in regular trash. While some related compounds in small quantities may be considered for household waste disposal, this is not a recommended practice in a professional laboratory setting for a research compound with potential biological activity.[2]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the proper disposal procedure for this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to safety and environmental responsibility.
References
Essential Safety and Operational Guidance for Handling Pladienolide A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Pladienolide A is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans to foster a secure laboratory environment.
Compound Information
This compound is a macrolide that has been identified as a spliceosome inhibitor. While the Safety Data Sheet (SDS) from MedChemExpress indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care due to its biological activity.[1] The following table summarizes key information for its closely related analogue, Pladienolide B, to provide context on its potent biological effects.
| Data Point | Value | Source |
| IC50 (Gastric Cancer Cell Lines) | 0.6–4.0 nM | [2] |
| IC50 (Primary Cultured Gastric Cancer Cells) | 0.3–16 nM | [2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure risk. The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat should be worn. For situations with a higher risk of exposure, consider additional protective clothing.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][4] However, if dust or aerosols are generated, a suitable respirator should be used.
Operational Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Follow good industrial hygiene and safety practices.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
For long-term storage, it is recommended to store at -20°C.[4]
Emergency Procedures
In the event of accidental exposure or a spill, the following procedures should be followed immediately:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Spill Management:
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1]
-
Prevent further leakage or spillage if safe to do so.[1]
-
Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Smaller quantities of the related compound, Pladienolide B, can be disposed of with household waste according to its SDS.[4] However, given the potent biological activity, it is recommended to dispose of this compound as chemical waste through an approved hazardous waste disposal program.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, labeled hazardous waste container.
-
Packaging: Contaminated packaging must be disposed of according to official regulations.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visual Workflow for Spill Management
The following diagram illustrates the step-by-step procedure for managing a this compound spill in the laboratory.
Caption: Workflow for handling a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
